molecular formula C11H9NO4 B144651 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 137247-85-9

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B144651
CAS No.: 137247-85-9
M. Wt: 219.19 g/mol
InChI Key: FMHDMAFJLDZEKG-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDMAFJLDZEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351706
Record name 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137247-85-9
Record name 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid
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Record name 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound belonging to the phthalimide class of molecules. This guide provides a comprehensive overview of its chemical properties, a likely synthesis protocol, and its role as a crucial intermediate in the development of biologically active molecules. While direct biological activity of this specific compound is not extensively documented, its core structure is a key component in a variety of derivatives exhibiting significant pharmacological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This document aims to serve as a technical resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical Identity and Properties

This compound is a solid substance with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] Its chemical structure features a central isoindoline-1,3-dione ring system, N-substituted with an ethyl group, and a carboxylic acid group attached to the benzene ring.

PropertyValueReference
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
CAS Number 137247-85-9[1]
Appearance Solid[1]
InChI 1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16)[1]
SMILES CCN1C(=O)c2ccc(cc2C1=O)C(O)=O

Synonyms:

  • 2-ethyl-1,3-dioxoisoindole-5-carboxylic acid[1]

  • 2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid[1]

  • N-ethylphthalimide-4-carboxylic acid

Safety Information

Based on available data, this compound is classified with the following hazards:

  • GHS Pictograms: GHS07 (Exclamation mark)

  • Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis Protocol

General Experimental Protocol: Synthesis of N-Substituted Phthalimides from Anhydrides

The synthesis is typically a two-step, one-pot reaction. First, the amine reacts with the anhydride to form an intermediate phthalamic acid. Then, upon heating, this intermediate undergoes cyclodehydration to form the imide.

Materials:

  • Trimellitic anhydride

  • Ethylamine (or ethylamine hydrochloride)

  • Glacial acetic acid (as solvent and catalyst)[4] or another high-boiling point solvent like toluene.[5]

  • Optional: A dehydrating agent such as p-toluenesulfonic acid if a lower boiling point solvent is used.[5]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride in a suitable solvent (e.g., glacial acetic acid).

  • Add a molar equivalent of ethylamine to the solution. If using ethylamine hydrochloride, a base such as potassium acetate may be required.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Synthesis_Workflow cluster_process Reaction Process cluster_purification Workup Trimellitic_Anhydride Trimellitic Anhydride Intermediate Phthalamic Acid Intermediate Trimellitic_Anhydride->Intermediate Ethylamine Ethylamine Ethylamine->Intermediate Solvent Solvent (e.g., Acetic Acid) Heating Heating (Reflux) Product This compound Intermediate->Product Cyclodehydration Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Extensive literature searches did not yield specific biological activity data for this compound itself. Its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous therapeutic agents.

Biological Activities of Isoindoline-1,3-dione Derivatives

Derivatives of the core isoindoline-1,3-dione structure have been shown to possess a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Several N-substituted phthalimide derivatives have been investigated as non-steroidal analgesics and anti-inflammatory agents.[6][7]

  • Anticonvulsant Activity: The isoindoline-1,3-dione moiety is a key feature in several compounds evaluated for their anticonvulsant properties in the management of epilepsy.[7][8]

  • Enzyme Inhibition:

    • Heparanase Inhibition: Certain derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. Some of these compounds exhibit anti-angiogenic effects.[9]

    • Cholinesterase Inhibition: Derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[10]

  • Other Activities: The isoindoline-1,3-dione scaffold is also found in molecules with hypolipidemic, antimicrobial, and antipsychotic activities.[6][7]

The carboxylic acid group on this compound provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores to the core structure, thereby enabling the exploration of a diverse chemical space in drug discovery programs.

Logical_Relationship Core_Compound This compound Derivatization Chemical Derivatization Core_Compound->Derivatization Bioactive_Derivatives Biologically Active Derivatives Derivatization->Bioactive_Derivatives Anti_inflammatory Anti-inflammatory Agents Bioactive_Derivatives->Anti_inflammatory Analgesics Analgesics Bioactive_Derivatives->Analgesics Anticonvulsants Anticonvulsants Bioactive_Derivatives->Anticonvulsants Enzyme_Inhibitors Enzyme Inhibitors Bioactive_Derivatives->Enzyme_Inhibitors

Caption: The role of the core compound as a precursor to bioactive derivatives.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route from readily available starting materials. While it does not appear to have significant intrinsic biological activity, its structural features, particularly the isoindoline-1,3-dione core and the reactive carboxylic acid group, make it an important building block in the synthesis of a wide array of pharmacologically active compounds. Researchers in drug discovery can utilize this molecule as a scaffold for the development of novel therapeutics targeting a range of diseases. Future research could focus on the synthesis and biological evaluation of novel derivatives of this compound to further explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for researchers in organic and medicinal chemistry.

Chemical Structure and Identification

This compound is a derivative of phthalimide, characterized by an ethyl group attached to the nitrogen atom of the isoindoline-1,3-dione core and a carboxylic acid group substituted at the 5-position of the aromatic ring.

Below is a 2D representation of the chemical structure:

G reagent1 Trimellitic Anhydride product This compound reagent1->product reagent2 Ethylamine reagent2->product G start This compound synthesis Synthesis and Purification start->synthesis screening Biological Screening synthesis->screening herbicidal Herbicidal/Plant Growth Assays screening->herbicidal pharma Pharmacological Assays screening->pharma lead_opt Lead Optimization herbicidal->lead_opt pharma->lead_opt new_agrochemical New Agrochemical Candidate lead_opt->new_agrochemical new_drug New Drug Candidate lead_opt->new_drug

In-Depth Technical Guide: 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 137247-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 137247-85-9). This compound belongs to the N-substituted phthalimide class, a group of molecules recognized for their diverse biological activities. This document consolidates available data on its physicochemical properties, synthesis, and potential biological applications, with a focus on experimental details relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Data for this compound [1][2]

PropertyValue
CAS Number 137247-85-9
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
IUPAC Name 2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Synonyms 2-ethyl-1,3-dioxoisoindole-5-carboxylic acid, N-Ethylphthalimide-4-carboxylic acid
Appearance Solid
Boiling Point 426.3 °C at 760 mmHg
Density 1.435 g/cm³
InChI Key FMHDMAFJLDZEKG-UHFFFAOYSA-N
SMILES CCN1C(=O)c2ccc(cc2C1=O)C(=O)O

Synthesis

The primary route for the synthesis of this compound involves the reaction of trimellitic anhydride with ethylamine. This reaction is a standard method for the preparation of N-substituted phthalimides.

General Reaction Scheme

The synthesis proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by intramolecular cyclization with the elimination of water.

G reagent1 Trimellitic Anhydride intermediate Amic Acid Intermediate reagent1->intermediate + reagent2 Ethylamine reagent2->intermediate product 2-Ethyl-1,3-dioxoisoindoline- 5-carboxylic acid intermediate->product Heat (Δ) - H₂O h2o H₂O

Caption: General synthesis pathway.

Detailed Experimental Protocol

Materials:

  • Trimellitic anhydride

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)

  • Glacial acetic acid (as a solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trimellitic anhydride in glacial acetic acid.

  • Slowly add an equimolar amount of ethylamine to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Biological Activity and Potential Applications

The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide array of therapeutic potentials.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of isoindoline-1,3-dione derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. While specific data for this compound is not available, its structural similarity to other active compounds suggests it may warrant investigation as a potential anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed Cancer Cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat with serial dilutions of compound adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution incubate->mtt formazan Incubate for formazan formation mtt->formazan solubilize Add solubilization solution formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT assay experimental workflow.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[3][4][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to symptomatic improvement in patients.

Experimental Protocol: Ellman's Assay for AChE Inhibition [3]

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of acetylcholinesterase enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_reactants Reactants cluster_products Products cluster_detection Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate H2O H₂O Thiocholine Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB + Acetate Acetate TNB TNB²⁻ (Yellow) DTNB->TNB Colorimetric Reaction AChE->Thiocholine AChE->Acetate Inhibitor 2-Ethyl-1,3-dioxoisoindoline- 5-carboxylic acid Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase inhibition signaling pathway.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. While specific biological data for this particular compound is limited in the public domain, the well-documented anticancer and acetylcholinesterase inhibitory activities of related isoindoline-1,3-dione derivatives make it a compound of interest for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this and similar molecules. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanism of action and to determine its potential as a lead compound in drug discovery programs.

References

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected isoindoline-1,3-dione derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myeloid Leukemia)3.81 µg/mL[1]
Compound 7 (containing azide and silyl ether)A549 (Lung Carcinoma)19.41 ± 0.01[2]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid 7a-2.1[3]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid 7f-2.1[3]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of novel isoindoline-1,3-dione derivatives.

Materials:

  • Human cancer cell lines (e.g., K562, Raji)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Intrinsic Apoptosis

Many isoindoline-1,3-dione derivatives induce apoptosis through the intrinsic or mitochondrial pathway. The following diagram illustrates this key signaling cascade.

Neuroprotection_Workflow cluster_setup Cell Culture and Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Interpretation A Seed SH-SY5Y cells B Pre-treat with Isoindoline-1,3-dione derivative A->B C Induce oxidative stress (e.g., H2O2) B->C D Cell Viability Assay (MTT) C->D E Reactive Oxygen Species (ROS) Measurement C->E F Gene Expression Analysis (qRT-PCR for Nrf2 target genes) C->F G Compare treated vs. untreated groups D->G E->G F->G H Determine neuroprotective efficacy G->H Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3 Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub Ubiquitin Cul3->Ub Ub->Nrf2 ubiquitination Maf Maf Nrf2_n->Maf dimerizes ARE Antioxidant Response Element Nrf2_n->ARE binds Maf->ARE binds TargetGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->TargetGenes transcription Isoindoline-1,3-dione Isoindoline-1,3-dione Isoindoline-1,3-dione->Keap1 inactivates Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 inactivates

References

An In-depth Technical Guide to the Discovery and Background of N-substituted Phthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-substituted phthalimides. This class of compounds, characterized by a phthalimide core with a substituent on the nitrogen atom, has a rich history in organic chemistry and continues to be a fertile ground for drug discovery and development.

Discovery and Historical Background

The journey of N-substituted phthalimides began in the late 19th century with the pioneering work of German chemist Siegmund Gabriel . In 1887, Gabriel discovered a method to synthesize primary amines by the alkylation of potassium phthalimide, a reaction now famously known as the Gabriel Synthesis .[1][2][3] This discovery was a significant advancement in organic synthesis as it provided a reliable method to form primary amines without the common issue of over-alkylation that occurs with the direct alkylation of ammonia.[4]

Siegmund Gabriel (1851-1924) was a prominent German chemist who made significant contributions to the field of heterocyclic chemistry.[2][5] His work on the synthesis of cyclic nitrogen compounds laid the foundation for the preparation of a vast array of organic molecules.[5] The Gabriel synthesis, initially developed for the preparation of simple primary amines, was later adapted by Gabriel in 1889 for the synthesis of amino acids.[2]

The original Gabriel synthesis involved the reaction of potassium phthalimide with an alkyl halide, followed by acidic hydrolysis to release the primary amine.[1][6] However, the harsh acidic conditions limited its application with sensitive substrates.[6] A significant improvement was introduced in 1926 by H.R. Ing and R.H.F. Manske, who developed a milder method for the cleavage of the N-alkylphthalimide using hydrazine hydrate. This modification, known as the Ing-Manske procedure , broadened the scope and utility of the Gabriel synthesis.[1][6]

The true therapeutic potential and complexity of N-substituted phthalimides were unveiled with the synthesis of thalidomide in 1954 by the German pharmaceutical company Grünenthal.[1] Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal from the market in the early 1960s.[1] However, further research revealed its potent anti-inflammatory and immunomodulatory properties, leading to its repurposing for the treatment of multiple myeloma and other conditions.[1][7] The study of thalidomide and its analogs, such as lenalidomide and pomalidomide, has opened up new avenues in drug development, particularly in the field of targeted protein degradation.[1]

Synthesis of N-substituted Phthalimides

The synthesis of N-substituted phthalimides can be broadly categorized into the classical Gabriel synthesis and more modern methodologies.

The Gabriel Synthesis

The Gabriel synthesis remains a cornerstone for the preparation of primary amines and, by extension, N-substituted phthalimides as the key intermediates. The overall process involves two main steps: N-alkylation of phthalimide and subsequent cleavage to yield the primary amine, although for the synthesis of N-substituted phthalimides as the final product, only the first step is relevant.

General Reaction Scheme:

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

This protocol provides a detailed procedure for the synthesis of N-benzylphthalimide, a common example of an N-substituted phthalimide prepared via the Gabriel synthesis.

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate

  • Benzyl chloride

  • Methanol

  • Hydrazine hydrate (85%) (for optional amine liberation)

Procedure for N-Benzylphthalimide Synthesis:

  • In a round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate by grinding them into a fine powder.[8]

  • Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a potent lachrymator and skin irritant.[8]

  • Heat the mixture at a gentle reflux for 2 hours.[8]

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure N-benzylphthalimide. The expected yield of the crude product is 28-31 g (72-79%).[8]

Optional Procedure for Benzylamine Liberation (Ing-Manske Procedure):

  • Combine 23.7 g of N-benzylphthalimide, 7 ml of 85% hydrazine hydrate, and 80 ml of methanol in a 250-ml round-bottomed flask. Caution: Hydrazine is highly toxic.[8]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[8]

  • After cooling, the primary amine (benzylamine) can be isolated from the filtrate.

Workflow for the Gabriel Synthesis of N-Benzylphthalimide

Gabriel_Synthesis_Workflow cluster_synthesis Synthesis of N-Benzylphthalimide cluster_liberation Optional: Benzylamine Liberation start Start mix Mix Phthalimide and Potassium Carbonate start->mix add_benzyl_chloride Add Benzyl Chloride mix->add_benzyl_chloride reflux Reflux for 2 hours add_benzyl_chloride->reflux cool Cool to Room Temperature reflux->cool recrystallize Recrystallize cool->recrystallize product N-Benzylphthalimide recrystallize->product start_liberation Start with N-Benzylphthalimide add_hydrazine Add Hydrazine Hydrate and Methanol start_liberation->add_hydrazine reflux_hydrazine Reflux for 1 hour add_hydrazine->reflux_hydrazine cool_filter Cool and Filter reflux_hydrazine->cool_filter amine_product Benzylamine cool_filter->amine_product

Caption: Workflow for the synthesis of N-benzylphthalimide and optional amine liberation.

Modern Synthetic Methods

While the Gabriel synthesis is a classic, several modern methods have been developed for the synthesis of N-substituted phthalimides, often offering milder reaction conditions, higher yields, and broader substrate scope.

  • Microwave-assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between phthalic anhydride and primary amines, leading to shorter reaction times and often improved yields.[9]

  • Palladium-catalyzed Reactions: Palladium catalysis has been employed for the synthesis of N-substituted phthalimides through various strategies, including the [4+1] cycloaddition of 2-iodo-N-phenylbenzamides and difluorocarbene precursors.[10][11]

  • Multicomponent Reactions: One-pot multicomponent reactions provide an efficient way to synthesize complex N-substituted phthalimides from simple starting materials. For example, an ultrasound-promoted reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins has been reported.[12][13]

  • Denitrogenative Cyanation: A metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source to produce N-aryl and N-alkyl phthalimides in good to high yields.[14]

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides

This protocol describes a general procedure for the rapid and efficient synthesis of N-aryl phthalimides using microwave irradiation.

Materials:

  • Phthalic anhydride

  • Substituted aniline (e.g., p-toluidine)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine phthalic anhydride (1 mmol) and the desired substituted aniline (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-250°C) for a short duration (e.g., 3-10 minutes).[9]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product is then recrystallized from a suitable solvent like ethanol to afford the pure N-aryl phthalimide.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of various N-substituted phthalimides.

Table 1: Synthesis of N-Substituted Phthalimides - Reaction Conditions and Yields

EntryN-SubstituentMethodReaction ConditionsYield (%)Reference
1BenzylGabriel SynthesisReflux with K₂CO₃ and Benzyl Chloride, 2h72-79[8]
2PhenylMicrowavePhthalic anhydride, Aniline, 150-250°C, 3-10 min89-52[9]
34-MethylphenylUltrasound-Promoted MCREt₃N, EtOH, Ultrasound, 20 min75[13]
44-ChlorophenylUltrasound-Promoted MCREt₃N, EtOH, Ultrasound, 20 min88[13]
5N-Aryl/AlkylDenitrogenative Cyanation1,2,3-Benzotriazin-4(3H)-one, TMSCN, DIPEA, DMSO, 120°C, 36h77-91[14]

Table 2: Spectroscopic Data for Representative N-Substituted Phthalimides

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (νmax, cm-1)Reference
N-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione9.02 (s, 1H, N=CH), 7.86-7.83 (d, 2H, Ar-H), 7.10-7.07 (d, 2H, Ar-H), 3.82 (s, 3H, -OCH₃)163.2, 162.6, 150.7, 146.4, 138.7, 133.2, 130.4, 129.4, 127.6, 116.2, 56.61782, 1734 (C=O), 1541 (C=N)[15]
2-(p-Tolyl)-4-amino-5-cyano-6-phenyl-1H-isoindole-1,3(2H)-dione7.47 (d, 2H), 7.42 (d, 2H), 7.37-7.29 (m, 5H), 7.22 (s, 1H), 5.98 (br s, 2H), 4.83 (s, 2H), 2.44 (s, 3H)168.6, 166.9, 153.6, 147.4, 140.2, 136.0, 134.4, 129.6, 128.7, 128.5, 128.3, 127.9, 115.5, 113.0, 110.1, 100.1, 41.6, 21.33448, 3330 (NH₂), 2218 (C≡N), 1759, 1704 (C=O)[13]
N-(2-Methylphenyl)methyl phthalimide7.94 (q, 2H), 7.87 (d, 1H), 7.78 (q, 2H), 7.38 (t, 1H), 7.19 (q, 2H), 5.94 (s, 2H), 2.58 (s, 3H)166.88, 166.25, 140.86, 134.73, 132.57, 131.87, 131.82, 131.00, 128.44, 125.79, 124.07, 61.23, 21.84Not specified in reference[11]

Biological Activities and Signaling Pathways

N-substituted phthalimides exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and antimicrobial effects.[7][16] The therapeutic potential of this scaffold is exemplified by thalidomide and its derivatives.

Mechanism of Action of Thalidomide and Analogs: The Cereblon Pathway

The diverse biological effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated by their binding to the cereblon (CRBN) protein.[1][4] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[17]

The binding of a thalidomide analog to CRBN acts as a "molecular glue," altering the substrate specificity of the E3 ligase complex.[17] This leads to the recruitment of "neosubstrates," which are not normally targeted by CRL4CRBN, for ubiquitination and subsequent degradation by the proteasome.[1][4]

Key neosubstrates and their downstream effects include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): Degradation of these lymphoid transcription factors is crucial for the anti-myeloma activity of lenalidomide and pomalidomide.[1]

  • SALL4 (Sal-like protein 4): The degradation of this transcription factor is linked to the teratogenic effects of thalidomide.[4]

  • CK1α (Casein Kinase 1α): Lenalidomide induces the degradation of CK1α, which is beneficial in myelodysplastic syndromes with a 5q deletion.[1]

The degradation of these substrates leads to a cascade of downstream effects, including the modulation of cytokine production, such as the inhibition of Tumor Necrosis Factor-alpha (TNF-α) , and the stimulation of interleukin-2 (IL-2) production, contributing to the overall immunomodulatory and anti-cancer effects.[6][18]

Signaling Pathway of Thalidomide and its Analogs

Thalidomide_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects thalidomide Thalidomide / Analog crbn CRBN thalidomide->crbn binds & alters specificity ikzf1_3 Ikaros (IKZF1) Aiolos (IKZF3) crbn->ikzf1_3 recruits sall4 SALL4 crbn->sall4 recruits ck1a CK1α crbn->ck1a recruits cul4 CUL4A ddb1 DDB1 cul4->ddb1 roc1 ROC1 cul4->roc1 ddb1->crbn ubiquitination Ubiquitination ikzf1_3->ubiquitination sall4->ubiquitination ck1a->ubiquitination anti_myeloma Anti-Myeloma Effects tnf_alpha ↓ TNF-α Production anti_myeloma->tnf_alpha il2 ↑ IL-2 Production anti_myeloma->il2 teratogenicity Teratogenicity mds_treatment MDS (5q-) Treatment proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->anti_myeloma degrades IKZF1/3 proteasome->teratogenicity degrades SALL4 proteasome->mds_treatment degrades CK1α

Caption: The signaling pathway of thalidomide and its analogs via the CRL4-CRBN E3 ubiquitin ligase complex.

Conclusion

From its origins in the landmark Gabriel synthesis to its central role in the development of targeted protein degraders, the N-substituted phthalimide scaffold has proven to be of enduring importance in chemical and pharmaceutical sciences. The versatility of its synthesis and the wide spectrum of biological activities exhibited by its derivatives ensure that N-substituted phthalimides will continue to be a focus of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals aiming to explore and innovate within this exciting class of compounds.

References

Methodological & Application

Synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. This compound, a derivative of trimellitic anhydride, serves as a valuable building block in medicinal chemistry and materials science. The synthesis involves the reaction of trimellitic anhydride with ethylamine to form an intermediate amic acid, followed by cyclodehydration to yield the final imide. This protocol outlines the necessary reagents, equipment, and procedural steps, along with methods for purification and characterization of the product.

Introduction

This compound, also known as N-ethyltrimellitimide, belongs to the class of N-substituted phthalimides. The presence of both a carboxylic acid group and a stable imide ring makes it a versatile intermediate for further chemical modifications. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the N-ethylphthalimide core is a common scaffold in the development of various biologically active molecules. The synthesis is based on the well-established reaction between an acid anhydride and a primary amine.

Reaction Scheme

The synthesis of this compound proceeds via a two-step, one-pot reaction:

  • Amic Acid Formation: Nucleophilic attack of ethylamine on one of the carbonyl groups of trimellitic anhydride leads to the opening of the anhydride ring and the formation of an intermediate amic acid.

  • Imidation (Cyclodehydration): Subsequent heating of the amic acid intermediate results in the elimination of a water molecule to form the stable five-membered imide ring.

Synthesis_Scheme cluster_reactants Reactants TrimelliticAnhydride Trimellitic Anhydride Intermediate Amic Acid Intermediate TrimelliticAnhydride->Intermediate + Ethylamine Ethylamine Ethylamine Product This compound Intermediate->Product Δ (-H₂O) H2O + H₂O

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from trimellitic anhydride and ethylamine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Trimellitic anhydride≥97%Sigma-Aldrich
Ethylamine (70 wt. % in H₂O)Sigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethanol200 proof, absoluteFisher Scientific
Deionized Water
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend trimellitic anhydride (1.0 eq) in toluene (100 mL).

  • Addition of Ethylamine: While stirring at room temperature, add a solution of ethylamine (1.05 eq) in water dropwise to the suspension. The reaction is exothermic, and a precipitate of the amic acid intermediate may form.

  • Amic Acid Formation: Continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the amic acid.

  • Imidation: To the reaction mixture, add glacial acetic acid (20 mL). Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the formation of the product.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted ethylamine, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude product by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Product Characterization
PropertyValue
Chemical Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Purity (by HPLC) To be determined experimentally
Yield To be determined experimentally
Spectroscopic Data (Expected)
TechniqueExpected Features
¹H NMR (DMSO-d₆)Aromatic protons, ethyl group protons (quartet and triplet), and a broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆)Carbonyl carbons of the imide and carboxylic acid, aromatic carbons, and carbons of the ethyl group.
FT-IR (KBr, cm⁻¹)Broad O-H stretch for the carboxylic acid, C=O stretches for the imide and carboxylic acid, C-N stretch, and aromatic C-H stretches.
Mass Spec. (ESI-)[M-H]⁻ ion corresponding to the molecular weight of the product.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Trimellitic Anhydride and Toluene Add_Amine 2. Add Ethylamine Solution (RT, 1 hr) Reactants->Add_Amine Add_Acid 3. Add Glacial Acetic Acid Add_Amine->Add_Acid Reflux 4. Reflux (110-120 °C, 4-6 hrs) Add_Acid->Reflux Cool 5. Cool to Room Temperature Reflux->Cool Wash 6. Wash with HCl, H₂O, Brine Cool->Wash Dry 7. Dry over Na₂SO₄ Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Recrystallize 9. Recrystallize from Ethanol/Water Evaporate->Recrystallize Filter_Dry 10. Filter and Dry Recrystallize->Filter_Dry Characterize 11. Characterize Product (MP, NMR, IR, MS) Filter_Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Ethylamine is corrosive and has a strong odor; handle with care.

  • Glacial acetic acid is corrosive; avoid contact with skin and eyes.

  • The reaction is heated to high temperatures; use caution to prevent burns.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. This compound can be used as a key intermediate in the synthesis of a variety of more complex molecules for applications in drug discovery and materials science. The provided workflow and characterization guidelines will assist researchers in successfully preparing and verifying this valuable chemical building block.

Synthesis of Isoindoline Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of isoindoline derivatives, a core scaffold in numerous biologically active compounds and pharmaceutical agents. The protocols outlined herein are designed to be reproducible and scalable for applications in medicinal chemistry and drug development. This guide focuses on three distinct and effective methods: One-Pot Multicomponent Synthesis, Domino Reaction from a Cyclopropane Precursor, and Reductive C-N Coupling/Amidation. Each protocol is accompanied by quantitative data, detailed methodologies, and a visual representation of the experimental workflow.

Introduction

The isoindoline moiety is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules with significant therapeutic properties. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. This application note details robust and versatile synthetic strategies to access these valuable compounds.

I. Synthetic Methodologies

This guide presents three distinct methods for the synthesis of isoindoline derivatives, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.

Method 1: One-Pot Multicomponent Synthesis of 3-Substituted Isoindolinones

This method utilizes a modular solid-phase multicomponent reaction to generate chiral 3-substituted isoindolinones. The reaction involves a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile, often facilitated by microwave irradiation to improve yields and reaction times.[1][2]

Method 2: Domino Reaction from a Donor-Acceptor Cyclopropane

This approach is based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of an aromatic substituent and various primary amines.[3] This process involves sequential alkylation of the amine and intramolecular cyclization.

Method 3: Reductive C-N Coupling and Intramolecular Amidation

This protocol describes the synthesis of N-substituted isoindolinones through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines.[4] This method is notable for its use of a platinum nanowire catalyst and hydrogen gas.

II. Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and conditions.

MethodKey ReagentsCatalyst/PromoterReaction TimeTemperatureYield (%)Reference(s)
Multicomponent Synthesis Chiral β-keto lactam, aldehyde, isocyanide, dienophileTi(iPrO)4 (0.6 equiv.)20 min90 °C (MW)Good to excellent[1][2]
Domino Reaction Donor-acceptor cyclopropane, primary amines (anilines, benzylamines, cycloalkylamines)NoneNot Specified90-110 °CModerate to high[3]
Reductive C-N Coupling 2-Carboxybenzaldehyde, aminesUltrathin Pt nanowiresNot SpecifiedNot SpecifiedExcellent[4]

III. Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of 3-Substituted Isoindolinones[1][2]

Materials:

  • Chiral β-keto lactam

  • Aldehyde (solid-supported or in solution)

  • Isocyanide

  • Dienophile (solid-supported or in solution)

  • Titanium(IV) isopropoxide (Ti(iPrO)4)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the chiral β-keto lactam, aldehyde (4 equivalents), isocyanide (4 equivalents), and dienophile (4 equivalents).

  • Add Ti(iPrO)4 (0.6 equivalents) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 20 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product using appropriate chromatographic techniques.

Protocol 2: Domino Reaction for Isoindoline Synthesis from a Cyclopropane Precursor[3]

Materials:

  • Donor-acceptor cyclopropane with an ortho-bromomethyl aromatic substituent

  • Primary amine (e.g., aniline, benzylamine, or cycloalkylamine)

  • Appropriate solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve the donor-acceptor cyclopropane in the chosen solvent.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of N-Substituted Isoindolinones via Reductive C-N Coupling[4]

Materials:

  • 2-Carboxybenzaldehyde

  • Amine (e.g., primary amine, hydrazine)

  • Ultrathin Pt nanowires catalyst

  • Hydrogen gas (1 bar)

  • Appropriate solvent

Procedure:

  • To a reaction flask, add 2-carboxybenzaldehyde and the desired amine.

  • Add the ultrathin Pt nanowires catalyst.

  • Flush the flask with hydrogen gas and maintain a pressure of 1 bar.

  • Stir the reaction mixture under the hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting N-substituted isoindolinone by recrystallization or column chromatography.

IV. Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

cluster_0 Method 1: Multicomponent Synthesis M1_Start Combine Reactants: - β-keto lactam - Aldehyde - Isocyanide - Dienophile M1_Add_Cat Add Ti(iPrO)4 Catalyst M1_Start->M1_Add_Cat M1_React Microwave Irradiation (90 °C, 20 min) M1_Add_Cat->M1_React M1_Purify Purification M1_React->M1_Purify M1_Product 3-Substituted Isoindolinone M1_Purify->M1_Product

Caption: Workflow for the One-Pot Multicomponent Synthesis.

cluster_1 Method 2: Domino Reaction M2_Start Dissolve Cyclopropane Precursor in Solvent M2_Add_Amine Add Primary Amine M2_Start->M2_Add_Amine M2_React Heat Reaction (90-110 °C) M2_Add_Amine->M2_React M2_Purify Purification M2_React->M2_Purify M2_Product Isoindoline Derivative M2_Purify->M2_Product cluster_2 Method 3: Reductive C-N Coupling M3_Start Combine Reactants: - 2-Carboxybenzaldehyde - Amine M3_Add_Cat Add Pt Nanowire Catalyst M3_Start->M3_Add_Cat M3_React React under H2 (1 bar) M3_Add_Cat->M3_React M3_Filter Filter Catalyst M3_React->M3_Filter M3_Purify Purification M3_Filter->M3_Purify M3_Product N-Substituted Isoindolinone M3_Purify->M3_Product

References

Application Notes and Protocols for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is a versatile chemical intermediate featuring a phthalimide moiety, a common scaffold in medicinal chemistry. The carboxylic acid group provides a convenient handle for derivatization, primarily through amide bond formation, enabling the synthesis of a diverse range of compounds with potential biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of bioactive molecules, with a focus on the development of heparanase inhibitors.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Solid
CAS Number 137247-85-9

Application in Drug Discovery: Heparanase Inhibitors

Derivatives of isoindoline-5-carboxylic acid have been identified as a novel class of small molecule inhibitors of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2] Upregulation of heparanase is associated with cancer progression, metastasis, and angiogenesis, making it a promising therapeutic target.[3]

The general structure of these inhibitors consists of the isoindoline-5-carboxamide core coupled to various substituted aromatic or heterocyclic moieties. The carboxylic acid of the parent molecule is crucial for inhibitory activity.[2]

Quantitative Data: Biological Activity of Isoindoline-5-carboxamide Derivatives

The following table summarizes the in vitro heparanase inhibitory activity (IC₅₀) of representative N-substituted 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide derivatives, demonstrating the potential for potent inhibition through modification at the carboxylic acid position.

Compound IDR Group (N-substituent)Heparanase IC₅₀ (µM)
1 4-propylamino-5-(5-(4-chlorophenyl)benzoxazol-2-yl)phenyl0.2 - 0.5
2 4-(benzylamino)phenyl> 100
3 4-(phenethylamino)phenyl10
4 4-(3-phenylpropylamino)phenyl1.5

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3269-73.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-ethyl-1,3-dioxoisoindoline-5-carboxamides

This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-ethyl-1,3-dioxoisoindoline-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-85% (dependent on the specific aniline used).

Protocol 2: Heparanase Inhibition Assay (In Vitro)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against heparanase.

Materials:

  • Recombinant human heparanase

  • Heparan sulfate substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl₂, and 0.1% CHAPS)

  • Quenched fluorescent substrate (e.g., Fondaparinux-fluorescein)

  • 96-well microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the assay buffer, heparan sulfate substrate, and varying concentrations of the inhibitor compound.

  • Initiate the reaction by adding recombinant human heparanase to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the quenched fluorescent substrate. The cleavage of this substrate by the remaining active heparanase will result in an increase in fluorescence.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of heparanase inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Evaluation of Heparanase Inhibitors

G Workflow for Synthesis and Evaluation of Heparanase Inhibitors cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound reagents Substituted Aniline, EDC, HOBt, DIPEA coupling Amide Coupling Reaction start->coupling reagents->coupling purification Purification (Column Chromatography) coupling->purification product N-Aryl-2-ethyl-1,3-dioxoisoindoline-5-carboxamide Derivatives purification->product assay In Vitro Heparanase Inhibition Assay product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Evaluation of Heparanase Inhibitors.

Signaling Pathway: Role of Heparanase in Tumor Angiogenesis

G Heparanase-Mediated Signaling in Tumor Angiogenesis cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor/Endothelial Cell hspg Heparan Sulfate Proteoglycans (HSPGs) (e.g., Syndecan, Glypican) gf Growth Factors (VEGF, FGF) (Sequestered) hspg->gf Binds hspg->gf Releases receptor Growth Factor Receptor (e.g., VEGFR, FGFR) gf->receptor Binds & Activates heparanase Heparanase (Secreted) heparanase->hspg Cleaves Heparan Sulfate Chains signaling Intracellular Signaling (e.g., ERK, Akt pathways) receptor->signaling response Cellular Response: - Proliferation - Migration - Invasion signaling->response angiogenesis Angiogenesis response->angiogenesis inhibitor 2-Ethyl-1,3-dioxoisoindoline- 5-carboxamide Derivatives (Heparanase Inhibitor) inhibitor->heparanase Inhibits

Caption: Heparanase-Mediated Signaling in Tumor Angiogenesis.

References

Application Notes and Protocols for the Development of Non-steroidal Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key experimental protocols and data interpretation methods used in the development of non-steroidal analgesics (NSAIDs). The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3][4] The development pipeline for new NSAIDs focuses on identifying compounds with high efficacy and improved safety profiles, particularly concerning gastrointestinal and cardiovascular side effects.[5][6]

Core Concepts in NSAID Development

The foundational principle in the discovery of novel NSAIDs is the selective inhibition of the COX-2 isoenzyme over COX-1.[2][7] COX-1 is constitutively expressed in many tissues and plays a protective role in the gastrointestinal tract and kidneys, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][4] Therefore, selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[7]

Key Experimental Workflows

The development of a new non-steroidal analgesic typically follows a structured workflow, from initial screening to preclinical in vivo validation. This process is essential to identify potent and safe drug candidates.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Primary COX Assay Primary COX Assay Compound Library->Primary COX Assay High-Throughput Screening Hit Compounds Hit Compounds Primary COX Assay->Hit Compounds Identify Actives COX-1/COX-2 Selectivity Assay COX-1/COX-2 Selectivity Assay Hit Compounds->COX-1/COX-2 Selectivity Assay Determine Isoform Specificity Lead Candidates Lead Candidates COX-1/COX-2 Selectivity Assay->Lead Candidates Analgesic Models Analgesic Models Lead Candidates->Analgesic Models Efficacy Testing Anti-inflammatory Models Anti-inflammatory Models Analgesic Models->Anti-inflammatory Models Further Efficacy PK/PD Studies PK/PD Studies Anti-inflammatory Models->PK/PD Studies Pharmacokinetics/ Pharmacodynamics Preclinical Candidate Preclinical Candidate PK/PD Studies->Preclinical Candidate nsaid_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions via COX-1 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever via COX-2 NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible) Selective Inhibition

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure, einer wichtigen Ausgangsverbindung für die Synthese von biologisch aktiven Molekülen. Die hier beschriebenen Methoden konzentrieren sich auf die Bildung von Amid- und Esterderivaten, die für das Screening in verschiedenen biologischen Assays von Bedeutung sind.

Einleitung

Die Isoindolin-1,3-dion-Struktur ist ein bekanntes Pharmakophor, das in einer Vielzahl von therapeutischen Wirkstoffen vorkommt. Derivate dieser Klasse haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, analgetische, krebsbekämpfende und enzymhemmende Eigenschaften. Die Derivatisierung der Carbonsäuregruppe an Position 5 des Isoindolin-1,3-dion-Ringsystems ermöglicht die systematische Modifikation der Molekülstruktur, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren.

Chemische Grundlagen der Derivatisierung

Die Carbonsäurefunktion der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure ist ein vielseitiger Angriffspunkt für chemische Modifikationen. Die beiden primären Derivatisierungsstrategien, die in diesen Anwendungsbeispielen behandelt werden, sind die Amidkopplung und die Veresterung.

  • Amidkopplung: Die Reaktion der Carbonsäure mit einem Amin führt zur Bildung einer Amidbindung. Dies ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie zur Erstellung von Wirkstoffbibliotheken.

  • Veresterung: Die Reaktion der Carbonsäure mit einem Alkohol in Gegenwart eines sauren Katalysators oder eines Kopplungsreagenzes ergibt einen Ester.

Diese Derivatisierungen können die Löslichkeit, Stabilität, Bioverfügbarkeit und das Bindungsverhalten des Moleküls an seinem biologischen Zielmolekül signifikant beeinflussen.

Experimentelle Protokolle

Protokoll 1: Synthese von N-substituierten 2-Ethyl-1,3-dioxoisoindolin-5-carboxamiden

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese einer Bibliothek von Amidderivaten zur biologischen Evaluierung.

Materialien:

  • 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

  • Verschiedene primäre und sekundäre Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDCI)

  • 4-Dimethylaminopyridin (DMAP)

  • N,N-Diisopropylethylamin (DIPEA)

  • Dichlormethan (DCM), wasserfrei

  • Dimethylformamid (DMF), wasserfrei

  • Salzsäure (HCl), 1 N

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Standard-Laborausrüstung (Rundkolben, Magnetrührer, Scheidetrichter, etc.)

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Säulenchromatographie-Ausrüstung (Kieselgel)

Prozedur:

  • In einem trockenen Rundkolben werden 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure (1,0 Äq.), das gewünschte Amin (1,2 Äq.) und DMAP (0,1 Äq.) in wasserfreiem DCM oder DMF gelöst.

  • Die Reaktionsmischung wird auf 0 °C in einem Eisbad abgekühlt.

  • EDCI (1,5 Äq.) und DIPEA (2,0 Äq.) werden langsam zu der gekühlten Lösung gegeben.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit DCM verdünnt und nacheinander mit 1 N HCl, gesättigter NaHCO₃-Lösung und Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amidderivat zu erhalten.

Protokoll 2: Synthese von Estern der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

Dieses Protokoll beschreibt die Fischer-Veresterung, eine klassische Methode zur Synthese von Estern.

Materialien:

  • 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure

  • Verschiedene Alkohole (z.B. Methanol, Ethanol, Propanol)

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Natriumbicarbonatlösung, gesättigt

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Standard-Laborausrüstung, einschließlich Rückflusskühler

Prozedur:

  • 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure (1,0 Äq.) wird in einem Überschuss des gewünschten Alkohols (dient als Lösungsmittel und Reaktant) in einem Rundkolben suspendiert.

  • Einige Tropfen konzentrierte Schwefelsäure werden als Katalysator vorsichtig hinzugefügt.

  • Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.[1][2]

  • Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol im Vakuum entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen, um die restliche Säure zu neutralisieren und zu entfernen.

  • Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um den rohen Ester zu erhalten.

  • Eine weitere Reinigung kann durch Umkristallisation oder Säulenchromatographie erfolgen.

Datenpräsentation: Biologische Aktivität von Isoindolin-1,3-dion-Derivaten

Obwohl spezifische Daten für Derivate der 2-Ethyl-1,3-dioxoisoindolin-5-carbonsäure nicht öffentlich verfügbar sind, zeigt die folgende Tabelle repräsentative quantitative Daten für strukturell verwandte Isoindolin-1,3-dion-Derivate, um das Potenzial dieser Molekülklasse aufzuzeigen. Diese Daten können als Referenz für das Screening neu synthetisierter Verbindungen dienen.

VerbindungsklasseZielmolekül/AssayIC₅₀ / AktivitätReferenz
N-substituierte Isoindolin-1,3-dioneAcetylcholinesterase (AChE)2.1 - 7.4 µM[3]
N-substituierte Isoindolin-1,3-dioneButyrylcholinesterase (BuChE)7.76 µM[4]
Isoindolin-1,3-dion-DerivateKrebszelllinien (A549, HeLa, etc.)IC₅₀-Werte im µM-Bereich[5]
Phenyl-substituierte Isoindolin-1,3-dioneAnalgetische Aktivität1.6-mal aktiver als Metamizol-Natrium[6][7]
Isoindolin-1,3-dion-DerivateCarboanhydrase-InhibitorenKᵢ-Werte im nM-Bereich

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow start 2-Ethyl-1,3-dioxo- isoindolin-5-carbonsäure derivatization Derivatisierung (Amidkopplung / Veresterung) start->derivatization purification Reinigung (Säulenchromatographie) derivatization->purification characterization Charakterisierung (NMR, MS) purification->characterization screening Biologisches Screening (z.B. Enzymassays, Zellassays) characterization->screening data_analysis Datenanalyse (IC50-Bestimmung) screening->data_analysis sar Struktur-Wirkungs- Beziehungsstudien (SAR) data_analysis->sar end Identifizierung von Leitstrukturen sar->end derivatization_logic start_acid 2-Ethyl-1,3-dioxoisoindolin- 5-carbonsäure coupling Kopplungsreagenzien (z.B. EDCI, DMAP) start_acid->coupling acid_catalyst Saurer Katalysator (z.B. H2SO4) start_acid->acid_catalyst amine Amin (R-NH2) amine->coupling alcohol Alkohol (R-OH) alcohol->acid_catalyst amide Amid-Derivat ester Ester-Derivat coupling->amide Amidkopplung acid_catalyst->ester Fischer-Veresterung signaling_pathway acetylcholine Acetylcholin (Neurotransmitter) ache Acetylcholinesterase (AChE) acetylcholine->ache Abbau postsynaptic_receptor Postsynaptischer Rezeptor acetylcholine->postsynaptic_receptor Bindung choline_acetate Cholin + Acetat (Inaktiv) ache->choline_acetate neuronal_signaling Neuronale Signalübertragung postsynaptic_receptor->neuronal_signaling inhibitor Isoindolin-1,3-dion Derivat (Inhibitor) inhibitor->ache Hemmung

References

Application Notes and Protocols for the Laboratory Use of Isoindoline-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindoline-1,3-dione, commonly known as phthalimide, is a bicyclic aromatic imide that serves as a fundamental scaffold in organic synthesis and medicinal chemistry. Its derivatives are central to a wide range of laboratory applications, from the classical Gabriel synthesis of primary amines to the development of cutting-edge therapeutics. The phthalimide structure is notably present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile class of compounds.

Application Note 1: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

The introduction of substituents onto the imide nitrogen is a primary strategy for creating diverse libraries of isoindoline-1,3-dione derivatives. The most common and straightforward method involves the condensation of phthalic anhydride with a primary amine.[4] This reaction is robust, generally high-yielding, and serves as a foundational technique for accessing a vast chemical space.

Experimental Protocol: General Synthesis via Condensation

This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., benzylamine, aniline derivatives)

  • Solvent (e.g., glacial acetic acid, benzene, or solvent-free conditions)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar and magnetic stir plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0-1.1 equivalents).

  • Solvent Addition (Optional): If a solvent is used, add glacial acetic acid or benzene to the flask. Alternatively, the reaction can be performed neat (solvent-free) by gently heating the mixture.[5]

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 130-150°C) with stirring.[4] The reaction time can vary from 1 to 5 hours, depending on the reactivity of the amine.[6] Monitor the progress of the reaction by observing the formation of water (a byproduct) or by using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes directly from the reaction mixture, it can be collected by filtration.

  • Purification: If needed, pour the cooled reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted isoindoline-1,3-dione.[6]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][6]

G cluster_workflow Synthesis Workflow Start Combine Phthalic Anhydride & Primary Amine Reaction Heat to Reflux (1-5 hours) Start->Reaction Add Solvent (e.g., Acetic Acid) or Heat Neat Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate in Ice Water (Optional) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure N-Substituted Isoindoline-1,3-dione Purification->Product

Caption: General workflow for synthesizing N-substituted isoindoline-1,3-diones.

Data Summary: Synthesis Yields

The yields for this synthetic approach are generally good to excellent, depending on the specific reactants and conditions used.

Product TypeYield Range (%)Reference
N-Arylpiperazinyl derivatives47.24 - 92.91[6]
2-(phenyl(arylimino)methyl)isoindoline-1,3-dionesGood[4]
N-aryl isoindoline-1,3-diones (solvent-free)Moderate to Excellent[5]

Application Note 2: Targeted Protein Degradation via Cereblon (CRBN)

Isoindoline-1,3-dione derivatives, particularly thalidomide and its analogs, are renowned for their ability to function as "molecular glue" degraders.[3] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[7] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins known as "neosubstrates," which are not natural targets of the ligase.[7][8] This mechanism is the basis for their therapeutic effects and is also exploited in the design of Proteolysis Targeting Chimeras (PROTACs), where the isoindoline-1,3-dione moiety serves as the E3 ligase-recruiting ligand.[9][10]

G cluster_pathway CRBN-Mediated Protein Degradation CRBN CRBN-CRL4 E3 Ligase Complex Ternary Ternary Complex (CRBN-IMiD-Neosubstrate) CRBN->Ternary IMiD Isoindoline-1,3-dione (e.g., Thalidomide) IMiD->CRBN Binds Ub_Neosubstrate Poly-ubiquitinated Neosubstrate Ternary->Ub_Neosubstrate Ubiquitination Neosubstrate Neosubstrate Protein (Target) Neosubstrate->Ternary Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: CRBN-mediated degradation pathway hijacked by an isoindoline-1,3-dione compound.

Protocol 1: Cellular Neosubstrate Degradation Assay (Western Blot)

This assay is the standard method to confirm that a compound induces the degradation of a target protein within cells.[7]

Materials:

  • Cell line of interest (e.g., MM.1S, HEK293T)

  • Cell culture medium and supplements

  • Test compound (isoindoline-1,3-dione derivative) dissolved in DMSO

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody specific to the target neosubstrate protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to confirm equal loading. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. The concentration at which 50% of the protein is degraded is the DC₅₀ value.[7]

Protocol 2: PROTAC-Mediated Ubiquitination Assay

This protocol verifies that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Same as Western Blot protocol, plus:

  • Proteasome inhibitor (e.g., MG132)

  • Deubiquitinase inhibitors (e.g., PR-619)

  • Primary antibody specific to ubiquitin

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor allows ubiquitinated proteins to accumulate.[9]

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[9]

  • Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Elution and Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder of polyubiquitin chains on the target protein.[9]

G cluster_workflow PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary CRBN->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Result Target Protein Eliminated Degradation->Result

Caption: Simplified workflow of targeted protein degradation by a PROTAC.

Data Summary: Biological Activity of CRBN Ligands

The following table summarizes key activity metrics for well-characterized isoindoline-1,3-dione-based CRBN modulators.

CompoundTarget NeosubstrateDC₅₀ (nM)CRBN Binding IC₅₀ (µM)Cell LineReference
PomalidomideIKZF1, IKZF3~10~1.8MM.1S[11]
LenalidomideIKZF1, IKZF3~100~10MM.1S[8]
CC-885GSPT1~5~0.1HCT-116[12]
PROTAC P3d CK1δ~100N/AMOLM-13[13][14]

Note: DC₅₀ and IC₅₀ values can vary significantly based on the cell line and assay conditions.

Application Note 3: Fluorescent Probes for Analyte Detection

Derivatives of isoindoline-1,3-dione can be engineered into "turn-on" fluorescent probes. A common strategy involves modifying a 4-hydroxyisoindoline-1,3-dione core.[15] In its "off" state, a protecting group on the hydroxyl moiety quenches fluorescence by inhibiting an Excited-State Intramolecular Proton Transfer (ESIPT) process.[15][16] Upon reaction with a specific analyte, such as the reactive oxygen species (ROS) peroxynitrite (ONOO⁻), the protecting group is cleaved. This cleavage restores the ESIPT pathway, resulting in a strong, detectable fluorescent signal.[15]

G cluster_pathway Fluorescent Probe Activation Probe_Off Probe 'Off' State (e.g., BHID-Bpin) Low Fluorescence Reaction Cleavage of Protecting Group Probe_Off->Reaction Analyte Analyte (e.g., Peroxynitrite) Analyte->Reaction Probe_On Probe 'On' State (e.g., BHID) High Fluorescence Reaction->Probe_On ESIPT ESIPT Enabled Probe_On->ESIPT

Caption: Mechanism of a "turn-on" isoindoline-1,3-dione-based fluorescent probe.

Experimental Protocol: Live-Cell Imaging of Peroxynitrite

This protocol outlines the use of a probe like BHID-Bpin for detecting peroxynitrite in living cells.[15]

Materials:

  • BHID-Bpin probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Cells of interest plated on glass-bottom imaging dishes

  • Peroxynitrite donor for positive control (e.g., SIN-1)

  • Fluorescence microscope with appropriate filters (e.g., Ex: ~320-340 nm, Em: ~380 nm and ~550 nm)

Procedure:

  • Cell Preparation: Seed cells on imaging dishes and grow to a suitable confluency.

  • Probe Loading:

    • Prepare a working solution of the BHID-Bpin probe in serum-free cell culture medium (final concentration typically 1-10 µM).

    • Remove the culture medium from the cells, wash with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS or fresh medium to remove any excess, unloaded probe.

  • Analyte Stimulation (Optional/Control): To induce peroxynitrite production for a positive control, treat a subset of cells with a donor like SIN-1.

  • Imaging:

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Image the cells using an excitation wavelength around 320-340 nm.

    • Capture fluorescence emission in two channels to detect the dual emission of the activated probe (e.g., around 380 nm and 550 nm).[15]

  • Data Analysis: Quantify the fluorescence intensity in the emission channels. A significant increase in the longer wavelength emission (~550 nm) indicates the cleavage of the probe and the presence of peroxynitrite.[15]

Data Summary: Photophysical Properties

The table below summarizes the key photophysical properties of a representative probe, BHID-Bpin, and its activated form, BHID.

CompoundExcitation Max (λex)Emission Max (λem)Fluorescence Quantum Yield (Φ)StateReference
BHID-Bpin~320 nm~378 nm0.6%"Off" (Quenched)[15]
BHID~320 nm~380 nm and ~550 nm (dual)15%"On" (Active)[15]

Application Note 4: Diverse Bioactivities and Screening

Beyond protein degradation, isoindoline-1,3-dione derivatives exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, and enzyme inhibitory effects.[4][6] A notable area of investigation is their role as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[17][18]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (isoindoline-1,3-dione derivatives)

  • Positive control inhibitor (e.g., Donepezil, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution (or vehicle/positive control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Summary: Enzyme Inhibition and Cytotoxicity

The following table presents a selection of IC₅₀ values for various isoindoline-1,3-dione derivatives against different biological targets.

Compound SeriesTargetIC₅₀ RangeReference
N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)2.1 - 7.4 µM[17]
N-benzylpiperidine derivativesAcetylcholinesterase (AChE)34 nM - 10 µM[18]
N-benzylpiperidine derivativesButyrylcholinesterase (BuChE)0.54 - 80 µM[18]
N-benzylisoindole-1,3-dione derivativesA549-Luc cancer cells114.25 - 116.26 µM (cytotoxicity)[19]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji cancer cells0.26 µg/mL (CC₅₀, cytotoxicity)[20]

References

Application Notes and Protocols for the Development of Novel Heparanase Inhibitors Based on Isoindole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and evaluation of novel heparanase inhibitors derived from isoindole structures. The methodologies outlined below are based on established synthetic routes and bioassays for the characterization of heparanase inhibitors, with a focus on 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, a class of compounds known to exhibit potent anti-heparanase activity.[1][2]

Introduction to Heparanase and Isoindole-Based Inhibitors

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. This enzymatic activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making heparanase a compelling target for therapeutic intervention. Small molecule inhibitors offer advantages in terms of oral bioavailability and favorable pharmacokinetics. Among these, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have emerged as a promising class of potent and selective heparanase inhibitors.[1][2]

Synthesis of Isoindole-Based Heparanase Inhibitors

This section details a representative synthetic protocol for a potent isoindole-based heparanase inhibitor, modeled after the synthesis of 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid. The synthesis involves the preparation of key intermediates, including a substituted benzoxazole and an isoindole moiety, followed by their coupling and final modification.

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Materials (e.g., 4-bromo-2-nitrophenol, 4-chlorobenzaldehyde) B Synthesis of Benzoxazole Intermediate A->B E Suzuki Coupling B->E C Starting Materials (e.g., 4-bromo-2-nitroaniline, trimellitic anhydride) D Synthesis of Isoindole Intermediate C->D D->E F Functional Group Interconversion (e.g., Nitro Reduction, Alkylation) E->F G Final Product (Isoindole-based Heparanase Inhibitor) F->G Assay_Workflow A Coat plate with Heparan Sulfate B Add Heparanase and Test Inhibitor A->B C Incubation B->C D Wash to remove cleaved fragments C->D E Add Biotinylated Anti-HS Antibody D->E F Add Streptavidin-HRP E->F G Add TMB Substrate F->G H Measure Absorbance G->H I Calculate % Inhibition H->I Heparanase_Signaling HPSE Heparanase HS Heparan Sulfate Chains HPSE->HS cleaves ECM Extracellular Matrix HS->ECM degrades GF Growth Factors (e.g., VEGF, FGF) HS->GF releases Metastasis Metastasis ECM->Metastasis facilitates GF_Receptor Growth Factor Receptors GF->GF_Receptor activates PI3K_Akt PI3K/Akt Pathway GF_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GF_Receptor->MAPK_ERK Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Inhibitor Isoindole Inhibitor Inhibitor->HPSE

References

Troubleshooting & Optimization

Overcoming challenges in the N-alkylation of phthalimide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of phthalimide, a key step in the Gabriel synthesis of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the N-alkylation of phthalimide?

The N-alkylation of phthalimide is the crucial first step in the Gabriel synthesis, a method used for the selective preparation of primary amines from primary alkyl halides.[1][2] This technique is widely favored because it prevents the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[1][3][4]

Q2: What is the reaction mechanism for the N-alkylation of phthalimide?

The reaction proceeds in two main stages:

  • Deprotonation: A base, such as potassium hydroxide (KOH), is used to remove the acidic proton from the nitrogen atom of the phthalimide.[3][5] This creates a highly nucleophilic phthalimide anion. The acidity of this proton is enhanced by the two adjacent carbonyl groups which stabilize the resulting anion through resonance.[5]

  • Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile, attacking the primary alkyl halide in an SN2 reaction.[5][6] This displaces the halide leaving group and forms the N-alkylphthalimide intermediate.[3][5]

Q3: Why is a base necessary for this reaction?

A base is essential to deprotonate the phthalimide.[5] The lone pair of electrons on the nitrogen in a neutral phthalimide molecule is delocalized, making it a poor nucleophile. By removing the proton, the base generates the phthalimide anion, which is a much stronger nucleophile and can readily participate in the SN2 reaction with the alkyl halide.[5]

Q4: What are the major limitations of the N-alkylation of phthalimide (Gabriel Synthesis)?

The primary limitations include:

  • Steric Hindrance: The reaction works best with primary alkyl halides.[5][7] Secondary alkyl halides are poor substrates due to steric hindrance, and tertiary halides fail to react.[1][8] Using hindered substrates can lead to elimination side reactions (E2 pathway).[5][7]

  • Aryl Amines: This method cannot be used to prepare aryl amines because aryl halides do not typically undergo simple nucleophilic substitution reactions.[3][5]

Q5: How is the N-alkylphthalimide intermediate converted to the final primary amine?

The most common and mildest method is the Ing-Manske procedure, which uses hydrazine hydrate (NH₂NH₂) in a refluxing solvent like ethanol to cleave the N-alkylphthalimide.[1][2][8][9] This forms a stable phthalhydrazide precipitate, which can be filtered off, leaving the desired primary amine.[1] Harsher methods involving strong acids or bases can also be used for hydrolysis, but these are often avoided to protect sensitive functional groups in the molecule.[6][9][10]

Troubleshooting Guide

Problem 1: The reaction shows low or no yield.

  • Question: My N-alkylation reaction is not working, or the yield is very low. What are the possible causes and how can I fix this?

  • Answer: Low or no product formation can stem from several factors. Use the following guide to troubleshoot the issue.

Potential Cause Troubleshooting & Optimization Steps
Poor Reagent Quality Verify the quality of your reagents. Potassium phthalimide can degrade over time; consider using a fresh batch or preparing it in situ from phthalimide and a base like KOH or K₂CO₃.[11] Ensure the alkyl halide is pure.
Inappropriate Substrate The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides due to steric hindrance.[1][8] The reaction proceeds via an SN2 mechanism, which is sensitive to bulky groups around the reaction center.[1] Stick to unhindered primary alkyl halides.[5]
Presence of Moisture Moisture can quench the phthalimide anion.[5] Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (N₂ or Ar).[7]
Suboptimal Solvent The solubility of potassium phthalimide can be a limiting factor. Dimethylformamide (DMF) is widely considered the best solvent.[1][9][10] Other suitable polar aprotic solvents include DMSO, HMPA, and acetonitrile.[1][9][10] If insolubility is an issue, switch to DMF.[5]
Insufficient Temperature/Time The reaction may require heat to proceed at a reasonable rate. Typical temperatures range from 80-100 °C in DMF.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[5]
Poor Leaving Group Alkyl chlorides can be less reactive than bromides or iodides.[7] If using an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the chloride in situ to the more reactive iodide.

Problem 2: I am observing significant side products.

  • Question: My reaction is producing unexpected spots on the TLC plate. What are these side products and how can I prevent them?

  • Answer: The most common side reaction is elimination, especially with hindered substrates.

Potential Cause Troubleshooting & Optimization Steps
Elimination Reactions (E2) If you are using a secondary or sterically hindered primary alkyl halide, the phthalimide anion, being a reasonably strong base, can promote an E2 elimination pathway, forming an alkene byproduct.[5][7] To avoid this, use unhindered primary alkyl halides whenever possible.[5]
Substrate Degradation High reaction temperatures can cause the degradation of sensitive substrates.[5][10] If you suspect this is happening, try running the reaction at a lower temperature for a longer duration.
Hydrolysis of Phthalimide If there is significant water in your reaction mixture, the phthalimide salt can hydrolyze, reducing the concentration of your active nucleophile. Always use anhydrous solvents and protect the reaction from moisture.[7]

Problem 3: I am having difficulty with the final product purification.

  • Question: After the hydrazinolysis step, I am struggling to isolate a pure primary amine. What are the common purification challenges?

  • Answer: Purification issues often relate to the removal of the phthalhydrazide byproduct or unreacted starting material.

Potential Cause Troubleshooting & Optimization Steps
Incomplete Phthalhydrazide Precipitation The phthalhydrazide byproduct can sometimes be difficult to separate completely.[1] Ensure the reaction mixture is cooled sufficiently to maximize precipitation before filtration. Washing the precipitate thoroughly with a suitable solvent (e.g., ethanol) can help remove any trapped product.[1]
Contamination with Unreacted Phthalimide If the initial N-alkylation step was incomplete, the final product may be contaminated with phthalimide.[1] Optimize the alkylation step to ensure full consumption of the starting material. Chromatographic purification may be necessary to separate the amine from residual phthalimide.[1]
Product is Water-Soluble If your target primary amine has low molecular weight or contains polar functional groups, it may have significant water solubility. In such cases, after quenching the reaction, perform multiple extractions with an organic solvent. Saturating the aqueous layer with NaCl (brine) can help "salt out" the product and improve extraction efficiency.

Experimental Protocols

Protocol 1: N-Alkylation of Potassium Phthalimide

  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).

  • Heat the reaction mixture to an appropriate temperature, typically between 80-100 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be purified further by recrystallization or column chromatography.[1]

Protocol 2: Cleavage of N-Alkylphthalimide (Ing-Manske Procedure)

  • Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (typically 1.5–2.0 equivalents) to the solution.[1]

  • Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed. A precipitate of phthalhydrazide will form.[1]

  • Cool the reaction mixture and remove the solid precipitate by filtration.

  • Wash the precipitate with ethanol.[1]

  • Concentrate the filtrate under reduced pressure. The residue contains the crude primary amine, which can be further purified by distillation or acid-base extraction.[1]

Visualizations

G Experimental Workflow for Gabriel Synthesis A Phthalimide + Base (KOH) B Potassium Phthalimide (Anion) A->B Deprotonation D N-Alkylation (SN2) in DMF, 80-100°C B->D C Primary Alkyl Halide (R-X) C->D E N-Alkylphthalimide D->E Intermediate F Cleavage (e.g., Hydrazine) E->F G Primary Amine (R-NH2) F->G Final Product H Phthalhydrazide Byproduct F->H Precipitate

Caption: Workflow for the Gabriel Synthesis of Primary Amines.

G Mechanism: Deprotonation and SN2 Attack cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation reactant reactant intermediate intermediate reagent reagent step step PhthH Phthalimide (N-H) Deprotonation Acid-Base Reaction PhthH->Deprotonation Base Base (e.g., KOH) Base->Deprotonation PhthAnion Phthalimide Anion (Nucleophile) Deprotonation->PhthAnion SN2 SN2 Attack PhthAnion->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 NAlkylPhth N-Alkylphthalimide SN2->NAlkylPhth HalideIon Halide Ion (X⁻) SN2->HalideIon G Troubleshooting Flowchart for Low Yield start Low or No Yield Observed q1 Is the alkyl halide primary and unhindered? start->q1 a1_no Issue: Steric Hindrance. Solution: Use a primary alkyl halide. Secondary/tertiary halides are unsuitable. q1->a1_no No a2 a2 q1->a2 Yes q2 Are reagents (K-Phthalimide) and solvent high quality and anhydrous? a2_no Issue: Reagent degradation or moisture. Solution: Use fresh/dry reagents and anhydrous solvent under inert atmosphere. q2->a2_no No a3 a3 q2->a3 Yes q3 Is the solvent appropriate? (e.g., DMF) a3_no Issue: Poor solubility. Solution: Switch to DMF or another suitable polar aprotic solvent. q3->a3_no No a4 a4 q3->a4 Yes q4 Are reaction conditions (temp, time) optimized? a4_yes Yield should improve. Consider advanced optimization (e.g., phase-transfer catalyst). q4->a4_yes Yes a4_no Issue: Incomplete reaction. Solution: Increase temperature (80-100°C), extend time, and monitor by TLC. q4->a4_no No

References

Optimizing reaction conditions for isoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoindoline-1,3-dione Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isoindoline-1,3-diones (phthalimides).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isoindoline-1,3-diones, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my isoindoline-1,3-dione product consistently low?

Low product yield can stem from several factors related to reaction completion and reactant stability.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient heating or a short reaction time.

    • Recommended Solution: Ensure the reaction mixture reaches and maintains the optimal temperature for the specific method used. For instance, reactions involving phthalic anhydride and amines in glacial acetic acid are often refluxed for at least 3 hours.[1][2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of starting materials.[1][2][3]

  • Potential Cause 2: Sublimation of Phthalic Anhydride. Phthalic anhydride can sublime at elevated temperatures, leading to a loss of a key reactant.

    • Recommended Solution: Use a reflux condenser to ensure that any sublimed phthalic anhydride is returned to the reaction mixture. In some setups, carefully wrapping the condenser with a damp cloth can aid in this process.

  • Potential Cause 3: Impure or Degraded Reagents. The purity of both the phthalic anhydride and the primary amine is crucial for a high-yielding reaction.

    • Recommended Solution: Use high-purity reagents. It is advisable to use freshly opened or properly stored amines to avoid degradation.[4] The quality of new batches of reagents should be verified before use in large-scale experiments.[5]

Q2: My final product is impure, showing multiple spots on the TLC plate. What could be the cause?

Product impurity is often a result of side reactions or incomplete conversion of intermediates.

  • Potential Cause 1: Formation of Phthalamic Acid Intermediate. The reaction between phthalic anhydride and a primary amine proceeds through a phthalamic acid intermediate. If the subsequent cyclization (dehydration) is incomplete, this intermediate will remain as an impurity.

    • Recommended Solution: Ensure adequate heating and reaction time to promote the cyclization to the desired isoindoline-1,3-dione. In some cases, increasing the reaction temperature or using a dehydrating agent can be beneficial. Reactions conducted without heating may lead to the formation of monoacylation products, which are phthalic acid amides.[6]

  • Potential Cause 2: Inefficient Purification. The work-up and purification steps may not be effectively removing unreacted starting materials or byproducts.

    • Recommended Solution: Refine your purification protocol. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying isoindoline-1,3-diones.[1][2] If recrystallization is insufficient, silica gel column chromatography can be employed for more challenging separations.[7]

Q3: The reaction seems to be stalled and is not progressing to completion. What should I do?

A stalled reaction can be frustrating, but several factors can be investigated.

  • Potential Cause 1: Suboptimal Reaction Conditions. The chosen solvent, temperature, or catalyst (if applicable) may not be ideal for the specific substrates being used.

    • Recommended Solution: Review the literature for reaction conditions optimized for similar amines. While glacial acetic acid is a common solvent, some syntheses are performed under solventless conditions by simply heating the reactants together.[6] Other solvent systems like toluene have also been reported.[8]

  • Potential Cause 2: Steric Hindrance. If the primary amine is sterically hindered, the reaction rate may be significantly slower.

    • Recommended Solution: For sterically hindered amines, longer reaction times or higher temperatures may be necessary. Alternatively, exploring different synthetic routes, such as the Gabriel synthesis which involves the N-alkylation of potassium phthalimide, might be a better approach.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isoindoline-1,3-diones?

The most prevalent and straightforward method is the dehydrative condensation of phthalic anhydride with a primary amine.[11][12] This reaction is typically carried out by heating the two reactants, often in a solvent like glacial acetic acid, which facilitates the reaction and the removal of the water byproduct.[1][2]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1][2][13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. The reaction is generally considered complete when the starting material spots have disappeared.

Q3: What are the typical reaction conditions for synthesis in glacial acetic acid?

A general procedure involves mixing equimolar amounts of phthalic anhydride and the desired primary amine in glacial acetic acid.[1][2] The mixture is then refluxed for approximately 3 hours.[1][2] After cooling, the product often precipitates and can be collected by filtration.[1][2]

Q4: Are there alternative, "greener" synthesis methods?

Yes, solventless or "green chemistry" approaches have been developed.[6] These methods involve heating a mixture of the phthalic anhydride and the amine without any solvent.[6] This minimizes waste and can lead to faster reaction times and simpler work-ups.[6] Microwave-assisted synthesis is another green alternative that can significantly reduce reaction times.[11]

Q5: How are the synthesized isoindoline-1,3-diones typically purified?

The most common purification technique is recrystallization, often from ethanol.[1][2] After the reaction, the crude product is often precipitated by pouring the reaction mixture into water.[1][2][7] The collected solid is then dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals. For compounds that are difficult to purify by recrystallization, silica gel column chromatography is a viable alternative.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for Isoindoline-1,3-dione Synthesis
ReactantsSolventTemperatureTimeYieldReference(s)
Phthalic anhydride & Primary amineGlacial Acetic AcidReflux3 hours60-80%[1][2]
Phthalic anhydride & PhenylethylamineNone (Solventless)Melting PointMinutesGood[6]
Phthalic anhydride & GlycineGlacial Acetic Acid120 °C (Reflux)8 hours-[3]
Phthalic anhydride & AminopyridinesAcetic AcidReflux4 hours-[14]
Methyl 2-iodobenzoate & BenzylamineToluene (with Pd catalyst)95 °C24 hours~85%[8]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted Isoindoline-1,3-diones in Glacial Acetic Acid

This protocol is adapted from a general procedure for the synthesis of various isoindoline-1,3-dione derivatives.[1][2]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (0.1 mol) and the desired primary amine (0.1 mol).

  • Solvent Addition: Add 50–75 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 3 hours. Monitor the reaction progress by TLC.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing crushed ice or cold water to precipitate the product.[1][2][7]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-substituted isoindoline-1,3-dione.[1][2]

Protocol 2: Solventless Synthesis of N-substituted Isoindoline-1,3-diones

This protocol is based on a green chemistry approach for isoindoline-1,3-dione synthesis.[6]

  • Reactant Preparation: Place phthalic anhydride (1.1 mmol) and the corresponding amine (1 mmol) in a 50 mL round-bottom flask.[6]

  • Reaction: Heat the flask to the melting point of the starting materials while stirring with a magnetic stir bar.[6] The reaction is typically rapid and may only require a few minutes of agitation.[6]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification: Once the reaction is complete, the product can be purified as needed, often by recrystallization from an appropriate solvent.

Visualizations

Experimental Workflow for Isoindoline-1,3-dione Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Phthalic Anhydride & Primary Amine solvent Add Solvent (e.g., Glacial Acetic Acid) reactants->solvent reflux Heat to Reflux (e.g., 3 hours) solvent->reflux monitoring Monitor by TLC reflux->monitoring Check for completion precipitate Precipitate in Water monitoring->precipitate filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize (e.g., from Ethanol) filtrate->recrystallize analysis Characterize Pure Product (NMR, IR, Mass Spec) recrystallize->analysis troubleshooting_low_yield start Problem: Low Yield check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Impure/Degraded Reagents check_reagents->reagents_bad Fail check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions solution_reagents Use Pure, Dry Reagents reagents_bad->solution_reagents conditions_ok Conditions Correct check_conditions->conditions_ok Pass conditions_bad Suboptimal Parameters check_conditions->conditions_bad Fail check_purification Examine Work-up & Purification conditions_ok->check_purification solution_conditions Optimize Temp & Time, Ensure Proper Mixing conditions_bad->solution_conditions purification_ok Work-up Optimized check_purification->purification_ok Pass purification_bad Inefficient Isolation check_purification->purification_bad Fail solution_purification Refine Purification Protocol (e.g., Recrystallization) purification_bad->solution_purification

References

Solubility characteristics of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility characteristics of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound in common laboratory solvents?

  • Aqueous Solubility: Due to the presence of the carboxylic acid group, the compound is expected to be sparingly soluble in water. Its solubility is likely to increase in alkaline aqueous solutions, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO3), due to the formation of a more soluble salt.[1][2][3]

  • Organic Solvent Solubility: The presence of the dioxoisoindoline ring suggests that the compound will likely be soluble in a range of common organic solvents.[4] Based on the behavior of structurally similar compounds, it is predicted to be soluble in solvents like ethanol, acetone, and dichloromethane.[4] Dimethyl sulfoxide (DMSO) is a powerful organic solvent and is also likely to dissolve this compound.[5]

Q2: I am having trouble dissolving the compound, even in organic solvents. What could be the issue?

A2: Several factors can contribute to dissolution difficulties:

  • Rate of Dissolution: The dissolution process may be slow. Ensure adequate time and agitation (stirring or sonication) are provided.

  • Temperature: For many organic compounds, solubility increases with temperature.[4] Gentle warming of the solvent may aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Solvent Purity: Impurities in the solvent can affect its solvating power. Ensure you are using high-purity, dry solvents.

  • Compound Purity: Impurities in the this compound sample could impact its solubility.

  • Supersaturation: If the solution was heated to aid dissolution and then cooled, the compound might precipitate out, indicating that the solution was supersaturated at the higher temperature.

Q3: The compound seems to be reacting with my solvent. Is this possible?

A3: While unlikely with common, inert solvents, reactivity can occur under certain conditions. The carboxylic acid group is the most likely site of reaction. For example, it can react with basic solvents or impurities. If you observe a color change, gas evolution, or the formation of a new precipitate, a reaction may be occurring. It is crucial to use appropriate, high-purity solvents and consider the potential for acid-base reactions.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve in water. The compound is expected to have low aqueous solubility.Test solubility in 5% NaOH or 5% NaHCO3 solution to see if the acidic functional group leads to dissolution.[2][3]
Slow or incomplete dissolution in organic solvents. Insufficient agitation or time; low temperature; solvent saturation.Increase stirring/sonication time. Gently warm the solvent.[4] If the compound still does not dissolve, it may be sparingly soluble in that specific solvent at that concentration.
A precipitate forms after the solution cools. The solution was supersaturated at a higher temperature.Re-heat the solution to redissolve the compound and use it at that temperature, or prepare a more dilute solution at room temperature.
Color change or other signs of reaction observed. The compound may be unstable in the chosen solvent or reacting with impurities.Use a different, inert solvent. Ensure the solvent is pure and dry.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.[1][2][6]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or magnetic stirrer

  • Spatula

  • Graduated pipettes or cylinders

  • Solvents: Purified water, 5% NaOH, 5% NaHCO3, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[2]

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[2]

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[6]

  • Observation: Observe the mixture. If the solid dissolves completely, the compound is considered soluble in that solvent. If some or all of the solid remains, it is considered sparingly soluble or insoluble.

  • Systematic Testing:

    • Begin by testing the solubility in water.[2]

    • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% NaHCO3.[1][2]

    • Independently, test the solubility in the selected organic solvents (Ethanol, Methanol, Acetone, Dichloromethane, DMSO).

Data Presentation:

Record the observations in a table similar to the one below.

SolventObservation (Soluble/Sparingly Soluble/Insoluble)
Water
5% NaOH
5% NaHCO3
Ethanol
Methanol
Acetone
Dichloromethane
DMSO

Visualizations

Solubility_Testing_Workflow cluster_start Start cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility start Compound: 2-Ethyl-1,3-dioxoisoindoline- 5-carboxylic acid water Test in Water start->water organic_solvents Test in Organic Solvents (Ethanol, Acetone, DCM, DMSO) start->organic_solvents water_soluble Soluble water->water_soluble Yes water_insoluble Insoluble water->water_insoluble No base Test in 5% NaOH & 5% NaHCO3 water_insoluble->base base_soluble Soluble (Acidic Compound) base->base_soluble organic_soluble Soluble organic_solvents->organic_soluble Likely organic_insoluble Insoluble organic_solvents->organic_insoluble Unlikely

References

Assessing the stability of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guides & FAQs

This section addresses potential issues and frequently asked questions regarding the stability of this compound during experimental procedures.

Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A1: A decrease in concentration could be due to several factors, primarily degradation of the compound. The primary suspect for degradation is hydrolysis of the isoindoline-1,3-dione (phthalimide) ring, especially if your solvent is aqueous and not pH-controlled. N-substituted phthalimides are known to be susceptible to both acid and base-catalyzed hydrolysis.[1][2][3] To troubleshoot this, consider the following:

  • pH of the Solution: The stability of the imide ring is highly dependent on pH. Extreme acidic or alkaline conditions can catalyze the opening of the ring to form a phthalamic acid derivative. It is recommended to prepare solutions in a buffered system, ideally close to neutral pH if compatible with your experimental needs.

  • Solvent: If possible, use aprotic organic solvents like DMSO or DMF for long-term storage of stock solutions to minimize hydrolysis. For aqueous experimental conditions, prepare fresh solutions from a concentrated stock in an appropriate buffer.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended temperatures, typically -20°C or -80°C, to minimize thermal degradation.

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Yes, inconsistent results can be a sign of compound instability under your specific experimental conditions. To determine if compound stability is the issue, you should perform a forced degradation study.[4][5][6] This involves intentionally subjecting the compound to stressful conditions to understand its degradation profile. Key conditions to test include:

  • Acidic and Basic Conditions: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions can reveal susceptibility to hydrolysis.[2][7]

  • Oxidative Stress: Using an oxidizing agent like hydrogen peroxide (H₂O₂) will show if the molecule is prone to oxidation.

  • Thermal Stress: Heating the compound in solution or as a solid can identify thermally labile components.[4]

  • Photostability: Exposing the compound to UV and visible light, as recommended by ICH guidelines, will determine its sensitivity to light.[5]

Analyzing the samples from these stress conditions by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), can help identify and quantify any degradation products.[8][9]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[5] For this compound, a reverse-phase HPLC method with UV detection is a common and effective approach.[4][8] The steps to develop such a method are:

  • Method Development: Start with a common C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The carboxylic acid group on the molecule means that the pH of the mobile phase will significantly affect retention, so this should be carefully optimized.

  • Forced Degradation: Perform a forced degradation study as described in Q2.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all major degradation products are well-resolved from the parent compound and from each other. Peak purity analysis using a photodiode array (PDA) detector can further support the specificity of the method.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of N-substituted phthalimides, the most probable degradation pathway is the hydrolysis of one of the amide bonds in the isoindoline ring. This would result in the formation of the corresponding N-ethylphthalamic acid derivative. Under more strenuous conditions, further hydrolysis could potentially lead to phthalic acid and ethylamine.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24 hours85.214.82
0.1 M NaOH2 hours45.754.31
3% H₂O₂24 hours92.17.93
Heat (80°C)48 hours95.54.51
Photostability (ICH Q1B)7 days98.91.11

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity (PDA) hplc->pda report Report Results pda->report

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent 2-Ethyl-1,3-dioxoisoindoline- 5-carboxylic acid hydrolysis_product 2-(2-(Ethylamino)-2-oxoethyl)terephthalic acid (Hydrolysis Product) parent->hydrolysis_product H₂O (Acid or Base)

Caption: Potential hydrolytic degradation pathway.

References

Identifying and minimizing side reactions in phthalimide derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phthalimide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side reactions, and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted phthalimides?

A1: The two most prevalent methods are the direct condensation of phthalic anhydride with a primary amine and the Gabriel Synthesis. The direct condensation is a straightforward approach, often performed at elevated temperatures. The Gabriel Synthesis involves the N-alkylation of a phthalimide salt (commonly potassium phthalimide) with an alkyl halide, which is particularly advantageous for preventing the over-alkylation that can occur with direct amine alkylation.[1]

Q2: Why is the Gabriel Synthesis preferred for preparing primary amines?

A2: The Gabriel Synthesis is a robust method for preparing primary amines because it effectively avoids the formation of secondary and tertiary amine byproducts.[2] The nitrogen atom of the N-alkylphthalimide intermediate is no longer nucleophilic due to the two adjacent electron-withdrawing carbonyl groups, which prevents further reaction with the alkyl halide.[1][3]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?

A3: It is generally not recommended. The Gabriel Synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary alkyl halides react sluggishly and tend to undergo competing E2 elimination reactions, forming alkenes as side products.[4] Tertiary alkyl halides are even more hindered and will predominantly yield elimination products; they are considered unsuitable for this reaction.[4][5][6]

Q4: What are the common challenges in the deprotection of N-alkylphthalimides?

A4: Common challenges include incomplete reactions, harsh reaction conditions that may affect other functional groups in the molecule, and difficulty in removing the phthalic acid or phthalhydrazide byproduct.[5][7] For instance, the formation of a bulky phthalhydrazide precipitate during hydrazinolysis can sometimes complicate product isolation.[5][7]

Q5: How can I minimize racemization when synthesizing chiral amines using the Gabriel Synthesis?

A5: The SN2 alkylation step proceeds with inversion of configuration at the chiral center. To preserve stereochemical integrity, it's crucial to use mild deprotection methods. Harsh acidic or basic conditions and high temperatures can promote racemization.[8] Milder, near-neutral methods like the Ing-Manske procedure (hydrazinolysis) or reductive cleavage with sodium borohydride are preferred for chiral substrates.[8]

Troubleshooting Guides

Problem 1: Low or No Yield in N-Alkylation Step
Potential Cause Recommended Solution
Poor quality of reagents Use freshly prepared or properly stored potassium phthalimide and pure alkyl halide.
Inappropriate solvent DMF is generally the most effective solvent. Other polar aprotic solvents like DMSO or acetonitrile can also be used. Ensure the solvent is anhydrous.[9][10]
Insufficient reaction temperature or time Gently heating the reaction can increase the rate. Monitor the reaction by TLC to determine the optimal time. For sluggish reactions, microwave irradiation can sometimes improve yields and reduce reaction times.[10]
Poor solubility of reactants Increase the temperature slightly or consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance solubility and reaction rates.[10]
Use of secondary or hindered primary alkyl halide An E2 elimination reaction may be competing with the desired SN2 reaction, leading to alkene byproducts. Use an unhindered primary alkyl halide if possible.[4][10]
Problem 2: Issues During Deprotection/Cleavage Step
Potential Cause Recommended Solution
Incomplete reaction (Deprotection) The phthalimide ring can be very stable. Increase reagent equivalents (e.g., hydrazine hydrate), elevate the temperature carefully, or prolong the reaction time. For stubborn substrates, consider switching to a stronger method like acidic hydrolysis, being mindful of substrate sensitivity.
Formation of a bulky phthalhydrazide precipitate that is difficult to remove After hydrazinolysis, acidify the reaction mixture with HCl to fully precipitate the phthalhydrazide, which can then be removed by filtration.[1] An extractive work-up can also be employed to separate the desired amine.
Hydrolysis of other sensitive functional groups (e.g., esters, amides) Avoid harsh acidic or basic hydrolysis. Use milder, near-neutral methods like the Ing-Manske procedure with hydrazine hydrate or reductive cleavage with sodium borohydride (NaBH₄).[7][8][9]
Low yield with acidic or basic hydrolysis These methods are known to sometimes produce low yields.[5][6] The Ing-Manske procedure (hydrazinolysis) is often a more efficient alternative. An improved Ing-Manske procedure involves adding a base like NaOH after the initial reaction with hydrazine, which can significantly reduce reaction times.

Data Presentation

Table 1: Common Reaction Parameters for N-Alkylation of Phthalimide
Parameter Common Options Notes
Solvent DMF, DMSO, AcetonitrileDMF is generally the most effective solvent for the SN2 reaction.[9][10]
Base (for in situ salt formation) KOH, K₂CO₃, Cs₂CO₃Potassium hydroxide is commonly used to deprotonate phthalimide.[6]
Alkylating Agent Primary alkyl halides (R-I, R-Br, R-Cl)Alkyl iodides are the most reactive.[9] Avoid secondary and tertiary halides.[4][5]
Temperature Room Temperature to 100°CHigher temperatures can accelerate the reaction but may also promote side reactions like elimination.[9]
Catalyst Phase-transfer catalysts (e.g., TBAB)Can be used to improve reaction rates and solubility.[10]
Table 2: Comparison of Common Phthalimide Deprotection Methods
Method Reagents & Conditions Advantages Disadvantages & Side Reactions
Hydrazinolysis (Ing-Manske) Hydrazine hydrate (N₂H₄·H₂O), Reflux in EthanolMild, neutral conditions; generally good yields.[7][9]Forms a phthalhydrazide precipitate that can be difficult to filter.[5][7] Hydrazine is toxic.
Improved Ing-Manske 1. Hydrazine hydrate, Reflux 2. Add NaOH solutionShorter reaction times compared to the standard procedure.Same as standard procedure.
Acidic Hydrolysis Strong acid (e.g., H₂SO₄, HCl), RefluxEffective for robust molecules.Harsh conditions can cleave other acid-sensitive groups (esters, acetals). Often slow and requires high temperatures.[7]
Basic Hydrolysis Strong base (e.g., NaOH, KOH), RefluxCan be used when acidic conditions must be avoided.Harsh conditions can affect base-sensitive groups. The reaction can be slow and may stop at the intermediate phthalamic acid stage.
Reductive Cleavage NaBH₄ in 2-propanol, then Acetic AcidVery mild, one-flask procedure. Good for sensitive substrates and preserving chirality.[8]May require longer reaction times.

Experimental Protocols

Protocol 1: Gabriel Synthesis of N-Benzylphthalimide
  • Preparation of Potassium Phthalimide: In a flask, dissolve phthalimide in hot ethanol. Add a solution of potassium hydroxide in ethanol dropwise until the solution is basic. Cool the mixture in an ice bath to precipitate potassium phthalimide. Filter the white precipitate and dry it.[5]

  • N-Alkylation: Dissolve the dried potassium phthalimide in anhydrous DMF. Add benzyl bromide (1.0 equivalents) to the solution. Heat the mixture gently (e.g., to 60-80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Deprotection via Ing-Manske Procedure (Hydrazinolysis)
  • Reaction Setup: To a solution of the N-alkylphthalimide (1.0 equiv) in ethanol (approx. 10-20 mL per gram of substrate) in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equiv).[1]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide should form.

    • Acidify the mixture with concentrated HCl to ensure complete precipitation.[1]

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.[1]

    • Concentrate the filtrate under reduced pressure to remove the ethanol.[1]

    • Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.[1]

    • Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane, 3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude primary amine.[1]

  • Purification: The crude amine can be purified by distillation or chromatography as required.

Visualizations

Gabriel_Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Work-up & Purification Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide Deprotonation Base Base (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide K_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide Primary Alkyl Halide (R-X) N_Alkylphthalimide_ref N-Alkylphthalimide N_Alkylphthalimide->N_Alkylphthalimide_ref Deprotection_Reagent Deprotection Reagent (e.g., Hydrazine) Primary_Amine Primary Amine (R-NH2) Workup Work-up (Filtration, Extraction) Primary_Amine->Workup Byproduct Byproduct (e.g., Phthalhydrazide) Byproduct->Workup N_Alkylphthalimide_ref->Primary_Amine Cleavage N_Alkylphthalimide_ref->Byproduct Purification Purification (Distillation, Chromatography) Workup->Purification Pure_Amine Pure Primary Amine Purification->Pure_Amine

Caption: General workflow for the Gabriel Synthesis of primary amines.

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Solutions Start Low / No Yield in N-Alkylation Step Cause1 Poor Reagent Quality Start->Cause1 Cause2 Wrong Solvent / Wet Start->Cause2 Cause3 Secondary/Tertiary Alkyl Halide Used Start->Cause3 Cause4 Low Temperature / Short Time Start->Cause4 Sol1 Use Pure, Dry Reagents and Anhydrous Solvent Cause1->Sol1 Cause2->Sol1 Sol4 Switch to DMF or other Polar Aprotic Solvent Cause2->Sol4 Sol2 Use Primary Alkyl Halide Cause3->Sol2 Leads to E2 Elimination Sol3 Increase Temperature or Reaction Time (Monitor by TLC) Cause4->Sol3

Caption: Troubleshooting logic for low yield in the N-alkylation step.

Side_Reactions cluster_alkylation N-Alkylation Step cluster_deprotection Deprotection Step center Phthalimide Derivative Synthesis Elimination E2 Elimination center->Elimination Using 2°/3° R-X NoReaction No Reaction center->NoReaction Aryl Halides Incomplete Incomplete Cleavage center->Incomplete Harsh Conditions Hydrolysis Side-Group Hydrolysis (Esters, etc.) center->Hydrolysis Harsh Acid/Base Racemization Racemization of Chiral Centers center->Racemization Harsh Conditions

Caption: Common side reactions in phthalimide derivative synthesis.

References

Troubleshooting guide for isoindoline-1,3-dione synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of isoindoline-1,3-diones (phthalimides). It is intended for researchers, scientists, and drug development professionals to help optimize reaction outcomes, improve yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoindoline-1,3-diones?

A1: The most prevalent laboratory methods are:

  • Direct Condensation: This involves the reaction of phthalic anhydride with a primary amine, often at elevated temperatures or in a solvent like glacial acetic acid.[1][2] This is a straightforward method when the primary amine is readily available.[2]

  • Gabriel Synthesis: This two-step process is ideal for converting primary alkyl halides into primary amines, using potassium phthalimide as a protected form of ammonia.[3][4] This method avoids the over-alkylation often seen with direct alkylation of ammonia.[5]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in isoindoline-1,3-dione synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient heating or reaction time. Ensure the mixture reaches and maintains the optimal temperature.[6]

  • Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime at high temperatures, leading to a loss of reactant. Using a reflux condenser can help mitigate this.

  • Poor Quality Reagents: The purity of phthalic anhydride and the amine are crucial. Degraded or impure reagents can lead to side reactions and lower yields.[7]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. For instance, in the Gabriel synthesis, dimethylformamide (DMF) is often the preferred solvent.[7][8]

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.[6]

Q3: I am observing unexpected impurities in my final product. What could they be?

A3: Common impurities include:

  • Unreacted Starting Materials: Residual phthalic anhydride or the primary amine are common contaminants.[9]

  • Phthalamic Acid Intermediate: Incomplete cyclization of the intermediate phthalamic acid can result in its presence in the final product.[9]

  • Side-Reaction Products: In the Gabriel synthesis, using secondary alkyl halides can lead to elimination byproducts.[7]

  • Phthalhydrazide: If using the Ing-Manske procedure for deprotection in the Gabriel synthesis, incomplete removal of the phthalhydrazide precipitate can contaminate the desired amine.[3][7]

Q4: What is the best way to purify my isoindoline-1,3-dione product?

A4: The most effective purification techniques are:

  • Washing: Unreacted phthalic anhydride can be removed by washing with a mild base like 5% aqueous sodium carbonate, while unreacted aniline can be removed with a dilute acid like 5% aqueous HCl.[9]

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical. For N-phenylphthalimide and its derivatives, ethanol and ethyl acetate are highly recommended.[9][10] Glacial acetic acid is also a common recrystallization solvent.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[11]

Q5: Why does the Gabriel synthesis fail with secondary and tertiary alkyl halides?

A5: The Gabriel synthesis proceeds via an SN2 reaction mechanism. The phthalimide anion is a bulky nucleophile, and significant steric hindrance around the electrophilic carbon in secondary and tertiary alkyl halides prevents the nucleophilic attack required for the reaction to proceed.[7][12] This often leads to elimination reactions as a competing pathway, especially with secondary halides.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield Inactive Potassium Phthalimide: Reagent may have degraded over time.Use freshly prepared or newly purchased potassium phthalimide. Alternatively, generate the potassium salt in-situ by reacting phthalimide with a suitable base.[7]
Incomplete Reaction: Insufficient heating or reaction time.Ensure the reaction reaches and maintains the optimal temperature (e.g., 140-145°C for neat reaction of phthalic anhydride and aniline) for the recommended duration.[6] Using a solvent like glacial acetic acid may require longer reflux times (5-10 hours).[6]
Sublimation of Reactants: Phthalic anhydride can sublime out of the reaction mixture at high temperatures.Use a reflux condenser to ensure that sublimed reactants are returned to the reaction vessel.
Product is an Oil or Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.Wash the crude product with dilute acid and/or base to remove starting materials.[9] Attempt purification using column chromatography to isolate the desired product before another crystallization attempt.
Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent at all temperatures.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Consider using a solvent mixture, such as ethanol/water or heptane/ethyl acetate.[13]
Unexpected Peaks in NMR/IR Spectrum Phthalamic Acid Intermediate: A broad peak in the NMR and distinct carboxylic acid and amide peaks in the IR suggest the presence of the ring-opened intermediate.Ensure the reaction goes to completion by providing sufficient heat and time for the cyclization (dehydration) to occur.
Unreacted Starting Materials: Characteristic peaks of phthalic anhydride or the starting amine are observed.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Purify the product using appropriate washing and recrystallization steps.[9]
Difficulty Filtering Phthalhydrazide Precipitate (Ing-Manske) Fine Precipitate: The phthalhydrazide may have precipitated as very fine particles that clog the filter paper.Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation and crystal growth before filtration.[7]
Incomplete Precipitation: Not all of the byproduct has precipitated out of solution.After cooling, you can place the mixture in an ice bath to maximize precipitation before filtering.

Quantitative Data Presentation

Table 1: Comparison of Yields for Phthalimide Synthesis under Different Conditions

Amine SourceMethodTemperature (°C)Time (h)Yield (%)Reference
Aqueous AmmoniaConventional Heating~3001.5 - 295 - 97[1]
Ammonium CarbonateConventional HeatingFused~2High[1]
UreaConventional Heating130 - 135~0.5~87[1]
AnilineMicrowave-3-4 min80.21[14][15]
GlycineMicrowave-3-4 min76.65[14]
Sulphanilic AcidMicrowave-3-4 min73.78[14]
AnilineConventional (in Acetic Acid)Reflux (~114)8-10-[6][15]
AnilineConventional (neat)140-145~0.8~97[6]

Table 2: Recommended Recrystallization Solvents for N-Substituted Phthalimides

CompoundRecommended Solvent(s)Expected PurityReference
N-PhenylphthalimideGlacial Acetic AcidHigh[6][10]
N-PhenylphthalimideEthanol>99% after two cycles[9]
N-PhenylphthalimideEthyl Acetate>99% after two cycles[9]
N-BenzylphthalimideEthanol or MethanolHigh[16]
Various PhthalimidesEthanolGood[17]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline

This protocol describes the direct condensation of phthalic anhydride with aniline.

  • Materials: Phthalic anhydride, aniline, 10% aqueous potassium carbonate solution, glacial acetic acid (for recrystallization), water.

  • Procedure:

    • In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio.

    • Heat the mixture to 140-145°C for approximately 50 minutes with stirring.

    • Allow the reaction mixture to cool and solidify.

    • Add water to the solidified mass and break up the solid.

    • Collect the crude product by vacuum filtration.

    • Wash the collected solid with a 10% aqueous potassium carbonate solution to remove any unreacted phthalic anhydride.

    • Wash the product with water until the filtrate is neutral.

    • Dry the resulting colorless powder. A yield of approximately 97% is expected.[6]

    • For further purification, recrystallize the crude product from glacial acetic acid to obtain colorless needles.[6]

Protocol 2: Gabriel Synthesis of a Primary Amine (N-Alkylation and Hydrazinolysis)

This protocol outlines the N-alkylation of potassium phthalimide followed by the Ing-Manske procedure for deprotection.

  • Materials: Potassium phthalimide, primary alkyl halide, anhydrous dimethylformamide (DMF), hydrazine hydrate, ethanol, water, dichloromethane (or ethyl acetate).

  • Procedure:

    • Step 1: N-Alkylation

      • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).

      • Heat the reaction mixture (typically 80-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

      • Once the alkyl halide is consumed, cool the mixture to room temperature.

      • Pour the reaction mixture into water and extract the N-alkylphthalimide product with a suitable organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 2: Hydrazinolysis (Ing-Manske Procedure)

      • Dissolve the crude N-alkylphthalimide from the previous step in ethanol in a round-bottom flask.

      • Add hydrazine hydrate (typically 1.5-2 equivalents) to the solution.

      • Reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

      • Cool the reaction mixture to room temperature, and then in an ice bath to ensure complete precipitation.

      • Filter the mixture to remove the solid phthalhydrazide.

      • Wash the precipitate with cold ethanol.

      • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

      • The amine can be further purified by distillation or acid-base extraction.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Isoindoline-1,3-dione Synthesis start Problem Identified (e.g., Low Yield, Impurities) reagent_check Verify Reagent Quality - Phthalic Anhydride Purity - Amine/Alkyl Halide Purity - Solvent Anhydrous? start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Pass reagent_bad Impure or Degraded Reagents reagent_check->reagent_bad Fail condition_check Review Reaction Conditions - Temperature Control - Reaction Time - Stirring Rate condition_ok Conditions Correct condition_check->condition_ok Pass condition_bad Suboptimal Parameters condition_check->condition_bad Fail workup_check Examine Work-up & Purification - Incomplete Extraction - Inefficient Recrystallization - Inadequate Washing workup_ok Work-up Optimized workup_check->workup_ok Pass workup_bad Inefficient Product Isolation workup_check->workup_bad Fail reagent_ok->condition_check action1 Implement Corrective Actions: Use pure, dry reagents. reagent_bad->action1 condition_ok->workup_check action2 Implement Corrective Actions: Optimize T, t, mixing. condition_bad->action2 action3 Implement Corrective Actions: Refine purification protocol. workup_bad->action3

Caption: A logical workflow for troubleshooting common issues in phthalimide synthesis.

Experimental_Workflow General Experimental Workflow for Isoindoline-1,3-dione Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis Stage start Combine Reactants (Phthalic Anhydride + Amine/Phthalimide Salt + Alkyl Halide) reaction Heat Reaction Mixture (with stirring) start->reaction monitor Monitor Reaction Progress (e.g., TLC) reaction->monitor quench Quench Reaction / Precipitate monitor->quench Reaction Complete extract Extraction with Organic Solvent quench->extract wash Wash with Acid/Base/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify recrystallization Recrystallization purify->recrystallization Primary Method chromatography Column Chromatography purify->chromatography If Needed analyze Characterize Pure Product (NMR, IR, MS, MP) recrystallization->analyze chromatography->analyze

Caption: A general workflow for the synthesis and purification of isoindoline-1,3-diones.

References

Validation & Comparative

Spectroscopic analysis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic Acid and its Analogs

This guide presents a detailed spectroscopic analysis of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this report combines predicted data based on its chemical structure with experimental data from closely related analogs for a comprehensive comparison. This approach allows for a robust understanding of its spectroscopic characteristics. The comparative compounds selected are Phthalimide, the parent heterocyclic compound, and N-Ethylphthalimide, which isolates the spectroscopic contribution of the N-ethyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs, Phthalimide and N-Ethylphthalimide (experimental).

Table 1: ¹H NMR Spectral Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the hydrogen environments within a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, and the electronic environment of the aromatic ring.

CompoundAromatic Protons (δ, ppm)N-CH₂ Protons (δ, ppm)CH₃ Protons (δ, ppm)Other Protons (δ, ppm)Solvent
This compound (Predicted)~8.3 (s, 1H, H-4), ~8.1 (d, 1H, H-6), ~7.9 (d, 1H, H-7)~3.7 (q, 2H)~1.2 (t, 3H)~11-13 (br s, 1H, -COOH)DMSO-d₆
Phthalimide [1]7.85 (s, 4H)--11.38 (br s, 1H, -NH)[1]DMSO-d₆
N-Ethylphthalimide 7.8-7.9 (m, 4H)3.6 (q, 2H)1.1 (t, 3H)-CDCl₃
Table 2: ¹³C NMR Spectral Data

¹³C NMR spectroscopy details the carbon framework of the molecules. The predicted shifts for the target compound reflect the deshielding effects of the carbonyl and carboxyl groups on the adjacent carbon atoms.

CompoundAromatic C (δ, ppm)C=O (δ, ppm)N-CH₂ (δ, ppm)CH₃ (δ, ppm)Other C (δ, ppm)Solvent
This compound (Predicted)~135 (C-7a), ~133 (C-5), ~132 (C-3a), ~129 (C-6), ~124 (C-7), ~123 (C-4)~167.5, ~167.0~35~13~166 (-COOH)DMSO-d₆
Phthalimide 134.5 (CH), 132.0 (C), 123.3 (CH)168.0---DMSO-d₆
N-Ethylphthalimide 133.8 (CH), 131.9 (C), 123.1 (CH)167.834.512.9-CDCl₃
Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted)O-H Stretch (Carboxylic Acid): 3300-2500 (broad), C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Carboxylic Acid): ~1710, C=O Stretch (Imide): ~1770 (asymmetric) and ~1715 (symmetric), C-N Stretch: ~1300, O-H Bend: 1440-1395 and 950-910
Phthalimide [2]N-H Stretch: ~3200 (broad), C-H Stretch (Aromatic): ~3050, C=O Stretch (Imide): ~1770 (asymmetric) and ~1745 (symmetric), C-N Stretch: ~1310
N-Ethylphthalimide C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Imide): ~1770 (asymmetric) and ~1710 (symmetric), C-N Stretch: ~1340
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z for [M+H]⁺Predicted m/z for [M-H]⁻
This compound [3][4]C₁₁H₉NO₄219.19220.06044[4]218.04588[4]
Phthalimide C₈H₅NO₂147.13148.0393146.0248
N-Ethylphthalimide C₁₀H₉NO₂175.18176.0706-

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified solid compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is usually required due to the lower natural abundance of ¹³C. A longer relaxation delay may be necessary for the observation of quaternary carbons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal.[5] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[5][6]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization.[7] The typical concentration is in the low micromolar range.[8]

  • Data Acquisition: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[9] The solvent evaporates, and the resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Ethyl-1,3-dioxoisoindoline- 5-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to 1H and 13C NMR Data of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of isoindoline-1,3-dione derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and structural elucidation of novel compounds based on the versatile isoindoline-1,3-dione scaffold, which is a prominent feature in many biologically active molecules.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift values (δ) in parts per million (ppm) for selected isoindoline-1,3-dione derivatives. These compounds showcase a variety of substitution patterns, offering a broad spectral comparison. The data has been compiled from various scientific publications.

Table 1: ¹H NMR Data for Selected Isoindoline-1,3-dione Derivatives

CompoundSolventAromatic Protons (ppm)Aliphatic/Other Protons (ppm)
Phthalimide DMSO-d₆7.85 (s, 4H)11.38 (s, 1H, NH)[1]
N-Hydroxyphthalimide Not SpecifiedNot SpecifiedNot Specified
2-(2-(4-Phenyl-1-piperazinyl)ethyl)isoindoline-1,3-dione CDCl₃7.83-7.85 (m, 2H), 7.70-7.72 (m, 2H), 7.22-7.27 (m, 2H, Ph), 6.91 (d, J=7.9 Hz, 2H, Ph), 6.84 (t, J=7.3 Hz, 1H, Ph)3.89 (t, J=6.7 Hz, 2H, N-CH₂), 3.20 (t, J=5.0 Hz, 4H, piperazine), 2.84 (t, J=6.7 Hz, 2H, N-CH₂), 2.66 (t, J=5.0 Hz, 4H, piperazine)
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate CDCl₃8.01 (d, 6.9 Hz, 2H), 7.94 (q, 2.8 Hz, 2H), 7.79 (q, 2.3 Hz, 2H), 7.54 (t, 7.3 Hz, 1H), 7.40 (t, 5.9 Hz, 2H)5.97 (s, 2H, CH₂)[2]
N-(1,3-Dioxoisoindol-2-yl)thiophene-2-carboxamide DMSO-d₆7.85 (dd, 5.5, 3.5, 2H), 7.73 (dd, 5.5, 3.5, 2H), 7.66 (dd, 3.9, 1.1, 1H), 7.48 (dd, 4.9, 1.1, 1H), 7.02 (dd, 4.9, 3.9, 1H)8.48 (s, 1H, NH)[3]
3-Nitro-2-(m-tolyl)isoindoline-1,3-dione Not SpecifiedNot SpecifiedNot Specified
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CDCl₃5.90 (m, 2H)3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, J=15.0 Hz, 2H), 2.36 (s, 1H, OH), 2.24 (dm, J=15.0 Hz, 2H)[4]

Table 2: ¹³C NMR Data for Selected Isoindoline-1,3-dione Derivatives

CompoundSolventCarbonyl Carbons (C=O) (ppm)Aromatic Carbons (ppm)Aliphatic/Other Carbons (ppm)
Phthalimide DMSO-d₆167.4134.5, 131.6, 123.3-
N-Hydroxyphthalimide Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-(2-(4-Phenyl-1-piperazinyl)ethyl)isoindoline-1,3-dione CDCl₃168.2151.3, 133.9, 132.1, 129.1, 123.2, 120.1, 116.256.9, 53.1, 49.2, 37.8
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate CDCl₃166.86, 165.50134.78, 133.53, 131.86, 129.98, 129.19, 128.49, 124.1061.36 (CH₂)[2]
N-(1,3-Dioxoisoindol-2-yl)thiophene-2-carboxamide DMSO-d₆166.17, 161.12136.32, 135.86, 134.07, 131.44, 130.21, 129.41, 124.78-[3]
3-Nitro-2-(p-tolyl)isoindoline-1,3-dione CDCl₃165.61, 164.72, 164.47152.09, 135.87, 134.91, 132.94, 130.55, 130.34, 129.81, 125.79, 125.21, 119.3361.33, 14.30
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CDCl₃180.79127.7360.74, 41.84, 39.12, 23.52[4]

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of NMR data for isoindoline-1,3-dione derivatives, based on common practices reported in the cited literature.[5][6]

Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 700 MHz for ¹H NMR and 75 to 176 MHz for ¹³C NMR.[5][6]

Sample Preparation: Approximately 5-10 mg of the isoindoline-1,3-dione derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually adequate for obtaining a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: A spectral width of about 200-250 ppm is used to cover the entire range of carbon chemical shifts.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a satisfactory signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are reported in ppm relative to the internal standard.

Visualizations

The following diagrams illustrate the general workflow for NMR data acquisition and a logical approach to spectral analysis of isoindoline-1,3-dione derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup acquire_1h Acquire ¹H NMR instrument_setup->acquire_1h acquire_13c Acquire ¹³C NMR instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peak_pick Integration & Peak Picking phase_baseline->integrate_peak_pick structure_elucidation Structure Elucidation integrate_peak_pick->structure_elucidation

Caption: Experimental workflow for NMR analysis.

spectral_analysis_logic cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis start Analyze NMR Spectra chemical_shift_1h Chemical Shift (δ) - Electronic Environment start->chemical_shift_1h chemical_shift_13c Chemical Shift (δ) - Carbon Types (Aromatic, Carbonyl, Aliphatic) start->chemical_shift_13c integration Integration - Proton Ratio chemical_shift_1h->integration multiplicity Multiplicity (Splitting) - Neighboring Protons integration->multiplicity coupling_constant Coupling Constant (J) - Dihedral Angles multiplicity->coupling_constant structure Propose Structure coupling_constant->structure num_signals Number of Signals - Molecular Symmetry chemical_shift_13c->num_signals num_signals->structure

Caption: Logical flow for spectral analysis.

References

A Comparative Guide to the Mass Spectrometry of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry results for 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid against the experimentally determined data for the related parent compound, Phthalimide. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in complex matrices, a common task in drug discovery and development.

Predicted Mass Spectrometry Data for this compound

Table 1: Predicted m/z Values for Common Adducts of this compound

Adduct Type Predicted m/z
[M+H]⁺ 220.06044
[M+Na]⁺ 242.04238
[M-H]⁻ 218.04588
[M+NH₄]⁺ 237.08698
[M+K]⁺ 258.01632
[M]⁺ 219.05261

Data sourced from PubChemLite.[3]

Comparative Analysis: Predicted vs. Experimental Fragmentation

To provide context for the predicted data, we will compare it with the known mass spectrometry data of Phthalimide (C₈H₅NO₂), the core structure of this class of compounds.[4] The fragmentation of this compound is expected to follow established patterns for carboxylic acids, amides, and aromatic compounds.[5][6] Key fragmentation events would likely include the loss of the ethyl group, the carboxylic acid group, and cleavage of the imide ring.

Table 2: Comparison of Key Mass Spectrometry Fragments

Feature This compound (Predicted) Phthalimide (Experimental)
Molecular Formula C₁₁H₉NO₄ C₈H₅NO₂
Molecular Weight 219.19 g/mol 147.13 g/mol [4]
Molecular Ion (M⁺) m/z 219 m/z 147[4]
Key Fragment 1 m/z 191 (Loss of C₂H₄ - ethylene) m/z 104 (Loss of HNCO)
Key Fragment 2 m/z 174 (Loss of COOH - carboxyl group) m/z 76 (Loss of CO from m/z 104)

| Key Fragment 3 | m/z 146 (Loss of C₂H₅ and COOH) | N/A |

The predicted fragmentation pathway for this compound, visualized below, illustrates the logical sequence of bond cleavages that lead to the formation of characteristic fragment ions.

G M [M]⁺ This compound m/z = 219 F1 Fragment 1 m/z = 191 M->F1 - C₂H₄ F2 Fragment 2 m/z = 174 M->F2 - COOH F4 Fragment 4 m/z = 148 M->F4 - C₂H₅ F3 Fragment 3 m/z = 146 F2->F3 - C₂H₄

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocols

The following outlines a general methodology for the analysis of phthalimide derivatives using mass spectrometry, based on established techniques for similar compounds.[7][8]

1. Sample Preparation:

  • Dissolve the analyte (e.g., this compound) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration in the range of 1-10 µg/mL.

  • For ESI-MS, the solution may be acidified with 0.1% formic acid to promote protonation.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurements.[8]

  • Ionization Source: Electrospray Ionization (ESI) is a common technique for this class of molecules, typically operated in positive or negative ion mode.[8] Alternatively, Paper Spray Mass Spectrometry (PS-MS) can be used for rapid, in-situ analysis.[7]

  • Mass Analyzer Settings (Typical ESI-QTOF):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sampling Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 120 °C

    • Desolvation Temperature: 250 - 350 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

    • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra to identify the molecular ion and common adducts.

  • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum.

  • Analyze the resulting spectra to elucidate the fragmentation pathways and confirm the structure of the analyte. Software provided with the instrument is typically used for data processing.

This guide provides a framework for the mass spectrometric analysis of this compound. By combining predictive data with established experimental protocols and comparative analysis against a known compound, researchers can confidently approach the characterization of this and other novel phthalimide derivatives.

References

A Comparative Guide to the Synthesis of Substituted Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its derivatives have shown promise in a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases. The efficient and versatile synthesis of substituted isoindoline compounds is, therefore, a critical aspect of modern drug discovery and development. This guide provides an objective comparison of several key synthetic routes to substituted isoindoline and isoindolinone compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of the isoindoline core can be broadly categorized into classical methods, typically involving the reduction of phthalimide precursors, and modern catalytic approaches that offer greater efficiency and functional group tolerance. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for various synthetic routes to isoindoline and isoindolinone derivatives, allowing for a direct comparison of their performance.

Table 1: Transition Metal-Catalyzed Synthesis of Substituted Isoindolinones

Catalyst/MethodStarting MaterialsProductYield (%)Temp. (°C)Time (h)Catalyst Loading (mol%)Ref.
Rhodium-Catalyzed C-H Activation N-Benzoylsulfonamide, tert-butyl acrylate3-(tert-butoxycarbonylmethyl)isoindolin-1-one85130242[1][2]
N-Benzoylsulfonamide, Ethyl acrylate3-(ethoxycarbonylmethyl)isoindolin-1-one82130242[1][2]
Palladium-Catalyzed Carbonylation o-Iodobenzamide, Phenylacetylene, CO3-Benzylideneisoindolin-1-one88100125[3]
Methyl 2-iodobenzoate, Aniline, CO2-Phenylisoindoline-1,3-dione95100185[3]
Ruthenium-Catalyzed C-H Activation 2-Methylbenzoic acid, N-Tosyl-1,2-oxazetidine2-Tosyl-3-methylisoindolin-1-one91110164[4]

Table 2: Classical and Other Synthetic Approaches

MethodStarting MaterialsProductYield (%)Key ReagentsRef.
Reduction of Phthalimide N-BenzylphthalimideN-Benzylisoindoline~90LiAlH₄[5]
N-Phenylphthalimide3-Hydroxy-2-phenylisoindolin-1-one85-95NaBH₄[6]
Lewis Acid-Catalyzed Multicomponent 2-Carboxybenzaldehyde, Aniline2-Phenylisoindolin-1-one98-[7]
2-Carboxybenzaldehyde, Benzylamine2-Benzylisoindolin-1-one99-[7]
Microwave-Assisted Synthesis Phthalic anhydride, N,N-dimethylethylenediamine2-(2-(Dimethylamino)ethyl)isoindoline-1,3-dione85-91PTSA[8]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes discussed in this guide.

Protocol 1: Rhodium-Catalyzed C-H Activation for Isoindolinone Synthesis

This protocol is adapted from the work of Li, et al.[1][2].

Materials:

  • N-Benzoylsulfonamide (0.10 mmol, 1.0 equiv)

  • Olefin (e.g., tert-butyl acrylate) (0.30 mmol, 3.0 equiv)

  • [{RhCl₂Cp*}₂] (0.002 mmol, 2 mol%)

  • Cu(OAc)₂·H₂O (0.20 mmol, 2.0 equiv)

  • Toluene (anhydrous, 1.0 mL)

Procedure:

  • To a sealed reaction tube, add N-benzoylsulfonamide, [{RhCl₂Cp*}₂], and Cu(OAc)₂·H₂O.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene and the olefin via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Protocol 2: Reductive Cyclization of 2-Carboxybenzaldehyde with Amines

This protocol is based on a high-yield synthesis of N-substituted isoindolinones[7].

Materials:

  • 2-Carboxybenzaldehyde (1.0 equiv)

  • Primary amine (e.g., aniline) (1.1 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • Dissolve 2-carboxybenzaldehyde in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and continue for the time required for the azeotropic removal of water to be complete (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: Reduction of N-Substituted Phthalimides to Isoindolines

This protocol describes a general procedure for the reduction of a phthalimide derivative using lithium aluminum hydride (LiAlH₄)[5].

Materials:

  • N-Substituted phthalimide (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-substituted phthalimide in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoindoline.

  • Purify the product by column chromatography or distillation as required.

Signaling Pathways and Biological Relevance

Substituted isoindoline and isoindolinone derivatives are of significant interest to drug development professionals due to their diverse biological activities. They have been shown to modulate several key signaling pathways implicated in various diseases.

MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. Isoindolinone-based compounds have been developed as inhibitors of the MDM2-p53 protein-protein interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

MDM2_p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Stress Signal) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation Isoindolinone Isoindolinone Inhibitor Isoindolinone->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: MDM2-p53 signaling pathway and the mechanism of action of isoindolinone inhibitors.

PARP Inhibition Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with BRCA1/2 mutations. Isoindolinone-based compounds have been identified as potent PARP-1 inhibitors[9][10]. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) SSB_Repair SSB Repair PARP1->SSB_Repair mediates Isoindolinone_PARPi Isoindolinone PARP Inhibitor Isoindolinone_PARPi->PARP1 inhibits SSB_Repair->DNA_SSB repairs HR_Repair Homologous Recombination Repair (e.g., BRCA1/2) DNA_DSB->HR_Repair repaired by Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death induces (in HR deficient cells) Cancer_Cell_Survival Cancer Cell Survival HR_Repair->Cancer_Cell_Survival promotes

Caption: PARP inhibition pathway and the role of isoindolinone-based PARP inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. Certain indole and isoindoline derivatives have been identified as potent and selective MAO-B inhibitors[8][11][12][13]. By inhibiting MAO-B, these compounds increase the levels of dopamine in the brain, which can alleviate the motor symptoms of Parkinson's disease.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B metabolized by Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse increased release DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC produces Isoindoline_MAOI Isoindoline MAO-B Inhibitor Isoindoline_MAOI->MAO_B inhibits

Caption: Mechanism of MAO-B inhibition by isoindoline derivatives in a dopaminergic neuron.

Conclusion

The synthesis of substituted isoindoline compounds is a dynamic field with a range of methodologies available to the modern medicinal chemist. While classical methods remain relevant for certain applications, transition metal-catalyzed reactions, particularly those involving rhodium and palladium, offer superior efficiency, substrate scope, and functional group tolerance for the construction of complex isoindolinone derivatives. The choice of the optimal synthetic route will be dictated by factors such as the desired substitution pattern, cost of reagents and catalysts, and scalability. The significant biological activities of isoindoline derivatives, especially in the context of cancer and neurodegenerative diseases, ensure that the development of novel and efficient synthetic strategies will remain an area of intense research.

References

Unveiling the Anti-Angiogenic Potential of Isoindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic effects of isoindoline derivatives, focusing on thalidomide and its potent analogs, lenalidomide and pomalidomide. This document synthesizes experimental data on their efficacy, delves into the underlying mechanisms of action, and provides detailed experimental protocols for key assays.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Isoindoline derivatives, a class of compounds based on the isoindoline chemical structure, have emerged as significant anti-angiogenic agents. This guide evaluates the comparative efficacy of prominent isoindoline derivatives, offering a valuable resource for researchers in oncology and drug discovery.

Comparative Anti-Angiogenic Activity

The anti-angiogenic properties of isoindoline derivatives have been evaluated in various in vitro and ex vivo models. While thalidomide was the first of this class to be recognized for its anti-angiogenic effects, its analogs, lenalidomide and pomalidomide, have demonstrated significantly greater potency.[1][2]

The following table summarizes the comparative anti-angiogenic activity of thalidomide, lenalidomide, and pomalidomide based on available experimental data. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayConcentrationObserved EffectCitation
Thalidomide Rat Aortic Ring Assay50 μMNo significant effect on microvessel outgrowth.[3]
HUVEC Tube Formation100 μM27.8% inhibition of tube formation.[4]
Lenalidomide Rat Aortic Ring Assay50 μMSignificant decrease in microvessel outgrowth (45.84% ± 5.65 of control).[3]
HUVEC Tube Formation200 μg/mL (772 μM)Complete inhibition of vascular lattice formation.[5]
Pomalidomide Rat Aortic Ring Assay50 μMNo significant effect on microvessel outgrowth.[3]
HUVEC Tube Formation60 μg/mL (219 μM)No significant effect on angiogenic growth.[5]

Note: The presented data is a synthesis of findings from multiple sources and direct quantitative comparison should be made with caution.

Mechanism of Action: Targeting Key Angiogenic Pathways

The anti-angiogenic effects of isoindoline derivatives are multifaceted, primarily targeting the tumor microenvironment and endothelial cells. A key molecular target of these immunomodulatory drugs (IMiDs) is the protein Cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex.[6] Binding to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, which in turn modulates the expression of various proteins involved in angiogenesis and other cellular processes.

The primary signaling pathways affected include:

  • Vascular Endothelial Growth Factor (VEGF) Signaling: Isoindoline derivatives have been shown to inhibit the VEGF signaling pathway, a critical driver of angiogenesis. This inhibition can occur through the downregulation of VEGF expression and by interfering with downstream signaling cascades.[7]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of VEGF signaling, promoting endothelial cell survival, proliferation, and migration. Isoindoline derivatives can suppress the phosphorylation and activation of Akt, thereby inhibiting these pro-angiogenic cellular functions.[8][9]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, typical of the tumor microenvironment, and drives the expression of numerous pro-angiogenic genes, including VEGF. Thalidomide and its analogs have been shown to downregulate the expression of HIF-1α, thereby cutting off a major stimulus for angiogenesis.[10]

The following diagram illustrates the proposed mechanism of action for the anti-angiogenic effects of isoindoline derivatives.

Isoindoline_Derivatives_Anti_Angiogenic_Mechanism cluster_0 Isoindoline Derivatives (Thalidomide, Lenalidomide, Pomalidomide) cluster_1 Cellular Effects cluster_2 Outcome Isoindoline Isoindoline Derivatives CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Isoindoline->CRBN Binds to VEGF_pathway VEGF Signaling Pathway Isoindoline->VEGF_pathway Inhibits PI3K_Akt PI3K/Akt Pathway Isoindoline->PI3K_Akt Inhibits HIF1a HIF-1α Signaling Isoindoline->HIF1a Inhibits Degradation Degradation of Transcription Factors CRBN->Degradation Alters substrate specificity Degradation->VEGF_pathway Downregulates Degradation->HIF1a Downregulates Angiogenesis_Inhibition Inhibition of Angiogenesis Degradation->Angiogenesis_Inhibition Leads to VEGF_pathway->PI3K_Akt Activates VEGF_pathway->Angiogenesis_Inhibition Promotes PI3K_Akt->Angiogenesis_Inhibition Promotes HIF1a->VEGF_pathway Activates

Caption: Mechanism of anti-angiogenic action of isoindoline derivatives.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Rat Aortic Ring Assay

This ex vivo assay provides a physiologically relevant model to study angiogenesis.

Workflow Diagram:

Rat_Aortic_Ring_Assay_Workflow A 1. Aorta Excision B 2. Ring Sectioning (1-2 mm) A->B C 3. Embedding in Matrigel B->C D 4. Treatment with Isoindoline Derivatives C->D E 5. Incubation (7-14 days) D->E F 6. Quantification of Microvessel Outgrowth E->F

Caption: Workflow for the rat aortic ring assay.

Protocol:

  • Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.

  • Ring Sectioning: The aorta is cleaned of periadventitial fibroareolar tissue and cut into 1-2 mm thick rings.

  • Embedding: Each aortic ring is placed in a well of a 24-well plate coated with a layer of Matrigel or collagen gel. Another layer of the gel is then added to embed the ring.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with the isoindoline derivative at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 to 14 days. The medium is changed every 2-3 days.

  • Quantification: The extent of microvessel outgrowth from the aortic rings is quantified by capturing images daily using a phase-contrast microscope and measuring the area or length of the sprouts using image analysis software.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay is widely used to assess the ability of endothelial cells to form capillary-like structures.

Workflow Diagram:

HUVEC_Tube_Formation_Assay_Workflow A 1. Coat Plate with Matrigel B 2. Seed HUVECs A->B C 3. Treat with Isoindoline Derivatives B->C D 4. Incubate (4-18 hours) C->D E 5. Image and Quantify Tube Formation D->E

Caption: Workflow for the HUVEC tube formation assay.

Protocol:

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with various concentrations of the isoindoline derivatives or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 18 hours.

  • Imaging and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.

Conclusion

Isoindoline derivatives, particularly the thalidomide analogs lenalidomide and pomalidomide, represent a significant class of anti-angiogenic agents. Their mechanism of action involves the modulation of key signaling pathways critical for new blood vessel formation. While lenalidomide has demonstrated potent anti-angiogenic effects in various assays, further head-to-head comparative studies with standardized methodologies are warranted to definitively establish the relative potency of these compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers working to further elucidate the anti-angiogenic potential of isoindoline derivatives and develop novel cancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Isoindoline-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a core component of thalidomide and its analogs (lenalidomide and pomalidomide), has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] This guide provides a comparative analysis of the structural activity relationships (SAR) of various isoindoline-1,3-dione analogs, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The information is presented to aid researchers in the design and development of novel therapeutic agents.

Core Structure

The fundamental isoindoline-1,3-dione structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The biological activity of its analogs is primarily modulated by substitutions at the nitrogen atom (N-substituents) and on the benzene ring.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The SAR for anticancer activity is largely influenced by the nature of the substituents on both the phthalimide ring and the N-phenyl group.

Key Structural Modifications and Their Effects:
  • Substitution on the N-phenyl ring: The presence of a bromoacetyl group at the para position of the N-phenyl ring has been shown to be highly effective. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione exhibited potent inhibitory effects against Raji and K562 blood cancer cell lines.[3]

  • Silyl Ethers and Halogens: The combination of silyl ether (-OTBDMS) and bromo (-Br) groups on the isoindoline-1,3(2H)-dione skeleton has been found to result in higher anticancer activity than cisplatin against Caco-2 and MCF-7 cell lines.[2]

  • Azido and Silyl Ether Groups: A compound containing both an azido group and a tert-butyldiphenylsilyl ether group showed higher anticancer activity against HeLa, C6, and A549 cancer cell lines compared to 5-fluorouracil.[2][4]

  • 1,3,4-Oxadiazole Moiety: The incorporation of a 1,3,4-oxadiazole ring linked to the isoindoline-1,3-dione scaffold has been identified as a promising strategy for developing VEGFR-2 inhibitors, which are crucial in cancer angiogenesis.[3]

Comparative Anticancer Activity Data
Compound/AnalogCell Line(s)IC50/CC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL[3]
Isoindoline-1,3(2H)-dione with -OTBDMS and -Br groupsCaco-2, MCF-7More active than cisplatin[2]
Isoindoline derivative with azide and silyl etherA54919.41 ± 0.01 µM[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The anticancer activity of N-benzylisoindole-1,3-dione derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against A549-Luc adenocarcinoma cell lines.[5]

  • Cell Seeding: A549-Luc cells were seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the isoindoline-1,3-dione analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control (untreated cells).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Apoptosis and Necrosis Induction Pathway

The following diagram illustrates the general mechanism by which some isoindoline-1,3-dione analogs induce cell death in cancer cells.

apoptosis_pathway Isoindoline-1,3-dione Analog Isoindoline-1,3-dione Analog Cancer Cell Cancer Cell Isoindoline-1,3-dione Analog->Cancer Cell Binds to target Induction of Apoptosis/Necrosis Induction of Apoptosis/Necrosis Cancer Cell->Induction of Apoptosis/Necrosis Triggers signaling cascade Cell Death Cell Death Induction of Apoptosis/Necrosis->Cell Death

Caption: General pathway of apoptosis/necrosis induction by isoindoline-1,3-dione analogs in cancer cells.

Anti-inflammatory and Analgesic Activity

Derivatives of isoindoline-1,3-dione have also been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The structural modifications play a crucial role in their mechanism of action, which often involves the inhibition of cyclooxygenase (COX) enzymes.

Key Structural Modifications and Their Effects:
  • Aminoacetylenic Side Chains: N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones have been shown to possess anti-inflammatory properties by modulating cytokine production.[6] Specifically, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-12.[6]

  • Triazole Moiety: The combination of a triazole ring with the phthalimide core has been found to yield compounds with promising analgesic and anti-inflammatory activities.[7]

  • Arylpiperazine Group: The introduction of an arylpiperazine moiety linked to the imide nitrogen through an alkyl or acetyl linker has been investigated for its analgesic and anti-inflammatory effects by targeting COX enzymes.[8]

Comparative Anti-inflammatory Activity Data
Compound/AnalogAssayResultReference
N-{4-(2-Azepan-1-yl)-but-2-yn-1-yl}isoindoline-1,3-dione (ZM5)Cytokine production in spleen cellsEnhanced TGF-β1 production[6]
Aminoacetylenic isoindoline-1,3-diones (ZM compounds)Cytokine production in spleen cellsSuppressed TNF-α production[6]
Isoindoline-1,3-dione with triazole moiety (Compound 3h)Acetic acid-induced writhing in mice69.69% protection[7]
Isoindoline-1,3-dione with triazole moiety (Compound 3j)Acetic acid-induced writhing in mice63.63% protection[7]
Isoindoline-1,3-dione with triazole moiety (Compound 3f)Acetic acid-induced writhing in mice62.12% protection[7]
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo assay is used to screen for analgesic activity.[7]

  • Animal Model: Laboratory mice are used for this experiment.

  • Compound Administration: The test compounds (isoindoline-1,3-dione analogs) and a standard drug (e.g., diclofenac) are administered to different groups of mice, typically intraperitoneally. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 20 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 10 minutes).

  • Calculation of Protection: The percentage of analgesic activity (protection) is calculated using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Experimental Workflow for Analgesic Activity Screening

analgesic_workflow cluster_0 In vivo Experiment Animal Model (Mice) Animal Model (Mice) Compound Administration Compound Administration Animal Model (Mice)->Compound Administration Acetic Acid Injection Acetic Acid Injection Compound Administration->Acetic Acid Injection Observation of Writhing Observation of Writhing Acetic Acid Injection->Observation of Writhing Data Analysis Data Analysis Observation of Writhing->Data Analysis Analgesic Activity (% Protection) Analgesic Activity (% Protection) Data Analysis->Analgesic Activity (% Protection)

Caption: Workflow for evaluating the analgesic activity of isoindoline-1,3-dione analogs.

Neuroprotective and Acetylcholinesterase Inhibitory Activity

Certain isoindoline-1,3-dione derivatives have shown promise as agents for treating neurodegenerative diseases like Alzheimer's disease.[9] Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

Key Structural Modifications and Their Effects:
  • N-benzyl pyridinium Hybrids: Isoindoline-1,3-dione-N-benzyl pyridinium hybrids have demonstrated potent inhibitory activity against AChE. Para-fluoro substitution on the benzyl pyridinium moiety was found to enhance this activity.[9]

  • Piperidine Moiety: The phthalimide ring is known to interact with the peripheral anionic site of AChE.[9]

  • Neuroprotection against Oxidative Stress: Some isoindoline derivatives have been shown to protect neuronal-like cells (SH-SY5Y) from oxidative stress by reducing intracellular reactive oxygen species and increasing the expression of NRF2 and associated antioxidant genes.[10]

Comparative Acetylcholinesterase Inhibitory Activity Data
Compound/AnalogTargetIC50Reference
para-fluoro substituted 7aAChE2.1 µM[9]
para-fluoro substituted 7fAChE2.1 µM[9]
Rivastigmine (standard)AChE11.07 µM[9]
Derivative with phenyl substituent at piperazine position 4AChE1.12 µM[11]
Derivative with diphenylmethyl moietyBuChE21.24 µM[11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is widely used to measure AChE activity.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent).

  • Enzyme and Inhibitor: The enzyme (AChE) and various concentrations of the test compounds (isoindoline-1,3-dione analogs) are added to the reaction mixture.

  • Enzymatic Reaction: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored anion.

  • Absorbance Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Logical Relationship in AChE Inhibition

ache_inhibition Isoindoline-1,3-dione Analog Isoindoline-1,3-dione Analog AChE Enzyme AChE Enzyme Isoindoline-1,3-dione Analog->AChE Enzyme Binds to Binding to Active/Peripheral Sites Binding to Active/Peripheral Sites AChE Enzyme->Binding to Active/Peripheral Sites Inhibition of AChE Activity Inhibition of AChE Activity Binding to Active/Peripheral Sites->Inhibition of AChE Activity Increased Acetylcholine Levels Increased Acetylcholine Levels Inhibition of AChE Activity->Increased Acetylcholine Levels

Caption: Logical flow of acetylcholinesterase inhibition by isoindoline-1,3-dione analogs.

This guide provides a snapshot of the extensive research on the SAR of isoindoline-1,3-dione analogs. The versatility of this scaffold allows for numerous modifications, leading to a wide spectrum of biological activities. The presented data and protocols aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Unveiling Novel Analgesics: A Comparative Analysis of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer pain management therapies, a new class of compounds, isoindoline-1,3-diones, has emerged as a promising frontier. This guide presents a comparative analysis of the analgesic activity of recently synthesized isoindoline-1,3-dione derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Through a compilation of experimental data, detailed protocols, and visual representations of biological pathways and workflows, this document aims to facilitate a deeper understanding of these novel compounds and their therapeutic potential.

Quantitative Analysis of Analgesic Activity

The analgesic efficacy of several novel isoindoline-1,3-dione derivatives has been evaluated using established preclinical pain models. The following tables summarize the key quantitative data from these studies, comparing the novel compounds to standard analgesics.

CompoundTest ModelDose (mg/kg)% Inhibition of WrithingReference Standard% Inhibition (Reference)Citation
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic Acid-Induced Writhing (Mice)Not Specified78.2 ± 2.5Metamizole Sodium48.7 ± 3.2[1][2]
ZM4 (aminoacetylenic isoindoline-1,3-dione)Acetic Acid-Induced Writhing (Mice)50Significant ReductionAspirin (200 mg/kg)Significant Inhibition[3][4]
ZM5 (aminoacetylenic isoindoline-1,3-dione)Acetic Acid-Induced Writhing (Mice)25Significant ReductionAspirin (200 mg/kg)Significant Inhibition[3][4]
ZM5 (aminoacetylenic isoindoline-1,3-dione)Acetic Acid-Induced Writhing (Mice)50Highest ReductionAspirin (200 mg/kg)Significant Inhibition[4]
CompoundTest ModelDose (mg/kg)Latency (sec) / % Increase in LatencyReference StandardLatency (sec) / % Increase in Latency (Reference)Citation
ZM4 (aminoacetylenic isoindoline-1,3-dione)Hot Plate Test (Mice)Not Specified82% increase at 60 minAspirin (200 mg/kg)Less pronounced effect than ZM4/ZM5[4]
ZM5 (aminoacetylenic isoindoline-1,3-dione)Hot Plate Test (Mice)Not SpecifiedSignificant increase in latencyAspirin (200 mg/kg)Less pronounced effect than ZM4/ZM5[3][4]
CompoundTest ModelDose (mg/kg)Effect on Paw Licking TimeReference StandardEffect on Paw Licking Time (Reference)Citation
ZM4 (aminoacetylenic isoindoline-1,3-dione)Formalin Test (Rats)20Significant decrease in early and late phasesIbuprofen (20 mg/kg)Similar effect to ZM4[3]
ZM5 (aminoacetylenic isoindoline-1,3-dione)Formalin Test (Rats)Not SpecifiedSignificant decrease in the early phaseIbuprofen (20 mg/kg)Not directly compared in the late phase[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key analgesic assays cited in this guide.

Acetic Acid-Induced Writhing Test (Mice)

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male ICR mice (23 ± 3 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.

  • Grouping: Mice are randomly divided into control, reference, and test groups.

  • Drug Administration: The test compounds, vehicle (control), or a standard analgesic like Metamizole Sodium or Aspirin are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the injection of acetic acid.

  • Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally (10 mL/kg).[5]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 10-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.

Hot Plate Test (Mice)

This test assesses the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (typically 52-55°C) is used.

  • Animals: Mice are used for this assay.

  • Baseline Latency: Before drug administration, the basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and measuring the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds, vehicle, or a standard analgesic (e.g., Morphine or Aspirin) are administered.

  • Test Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to respond is measured.

  • Data Analysis: The increase in latency period is calculated as an indicator of analgesia.

Formalin Test (Rats)

This model is used to assess both neurogenic and inflammatory pain.

  • Animals: Rats are typically used for this test.

  • Acclimatization: Animals are placed in a transparent observation chamber for at least 30 minutes to acclimate.

  • Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking the injected paw is recorded. The observation is divided into two phases:

    • Early Phase (Phase 1): 0-5 minutes post-injection, representing neurogenic pain.

    • Late Phase (Phase 2): 15-30 minutes post-injection, representing inflammatory pain.[6]

  • Drug Administration: Test compounds, vehicle, or a standard analgesic (e.g., Ibuprofen) are administered prior to the formalin injection.

  • Data Analysis: The total licking time in each phase is recorded and compared between the test and control groups to determine the analgesic effect.

Visualizing the Mechanisms and Methods

To further elucidate the context of this research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway implicated in analgesia and the general experimental workflow.

G cluster_membrane Cell Membrane Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2 Phospholipase A2 (PLA2) PLA2->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Isoindoline_Derivatives Novel Isoindoline- 1,3-diones Isoindoline_Derivatives->COX_Enzymes Inhibition G A Synthesis & Characterization of Novel Isoindoline-1,3-diones B Animal Model Selection (Mice/Rats) A->B C Grouping of Animals (Control, Reference, Test) B->C D Drug Administration C->D E Induction of Nociception (Chemical or Thermal Stimulus) D->E F Behavioral Assessment of Analgesia (e.g., Writhing, Latency, Licking) E->F G Data Collection & Statistical Analysis F->G H Comparative Evaluation of Analgesic Activity G->H

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid, tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a solid, combustible chemical that requires careful handling to mitigate health risks.[1] The primary hazards are acute oral toxicity and serious eye irritation, as indicated by the GHS07 pictogram.[1][2][3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye IrritationCategory 2H319: Causes serious eye irritation

Personal Protective Equipment (PPE) Plan

A comprehensive PPE plan is mandatory to protect against the identified hazards.[4][5] The following table outlines the required PPE for handling this chemical.

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are essential to prevent eye contact and serious irritation.[6][7] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[6][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves should be worn to prevent skin contact.[9][10] Regularly inspect gloves for any signs of degradation or puncture.
Body Laboratory CoatA lab coat should be worn to protect against accidental spills and contamination of personal clothing.[9]
Respiratory Not generally required under normal useRespiratory protection is not typically necessary when handling this solid in a well-ventilated area. However, if dust is generated, a NIOSH-approved respirator may be required.[4]

Operational and Disposal Plans

The following sections provide step-by-step guidance for the safe handling, emergency response, and disposal of this compound.

A systematic approach to handling this chemical is crucial to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE consult_sds Consult Safety Data Sheet don_ppe Don PPE consult_sds->don_ppe weigh_solid Weigh Solid Chemical don_ppe->weigh_solid transfer Transfer to Reaction Vessel weigh_solid->transfer clean_area Clean Work Area transfer->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

StepActionDetailed Instructions
1Preparation Work in a well-ventilated area, preferably a chemical fume hood.[11] Ensure an eyewash station and safety shower are readily accessible.[9]
2Don PPE Put on all required personal protective equipment as outlined in the PPE plan above.
3Handling Avoid generating dust when handling the solid chemical.[12] Use a spatula for transferring the powder.[9]
4Cleaning After handling, thoroughly clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water.[9]

In the event of a spill or exposure, immediate and appropriate action is critical.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact emergency personnel.

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

StepActionDetailed Instructions
1Waste Collection Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[14]
2Storage Store the waste container in a designated, well-ventilated area away from incompatible materials.
3Disposal Dispose of the chemical waste through a licensed hazardous waste disposal company.[14] Do not dispose of it down the drain or in the regular trash.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.